2-Biphenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338455. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYPDPJNPRIPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319003 | |
| Record name | 2-Biphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-10-2 | |
| Record name | 19853-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Biphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19853-10-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Biphenylacetonitrile from Biphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 2-biphenylacetonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences from the readily available starting material, biphenyl. The methodologies presented are based on established chemical transformations, including Friedel-Crafts acylation, the Willgerodt-Kindler reaction, and modern cross-coupling strategies. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in the practical application of these methods.
Route 1: Multi-step Synthesis via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction
This classical yet effective route involves the initial functionalization of the biphenyl core via Friedel-Crafts acylation to introduce an acetyl group, followed by a rearrangement and functional group interconversion to yield the target nitrile.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Friedel-Crafts Acylation of Biphenyl to 2-Acetylbiphenyl
The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields a mixture of acetylbiphenyl isomers. While the para-substituted product (4-acetylbiphenyl) is typically the major product due to steric hindrance, careful control of reaction conditions can provide a reasonable yield of the ortho-isomer (2-acetylbiphenyl).
Experimental Protocol: Synthesis of 2-Acetylbiphenyl [1]
-
To a stirred suspension of anhydrous aluminum chloride (21.2 mol) in dichloromethane (27000 ml), cooled to -10°C to -20°C, is added dropwise a solution of biphenyl (10 mol), acetic anhydride (10 mol), and 4-dimethylaminopyridine (0.308 mol) in dichloromethane (20000 ml) over 60-90 minutes.
-
The reaction mixture is stirred at -10°C to -20°C for an additional 1-2 hours.
-
The reaction is quenched by the slow, dropwise addition of hydrochloric acid solution while maintaining the temperature between -10°C and -20°C.
-
The organic layer is separated, washed three times with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by fractional distillation or column chromatography to isolate 2-acetylbiphenyl.
| Reactant/Reagent | Molar Ratio (to Biphenyl) | Solvent | Temperature (°C) | Reported Yield (%) of 4-acetylbiphenyl |
| Acetyl Chloride, AlCl₃ | 1:1.1 | Carbon Disulfide | Reflux | ~40-50 |
| Acetic Anhydride, AlCl₃, DMAP | 1:2.12:0.03 | Dichloromethane | -20 to -10 | 93.3 (for 4-acetylbiphenyl)[1] |
Note: The cited high yield is for the para-isomer. The yield of the ortho-isomer is generally lower and requires careful optimization and separation.
Step 2: Willgerodt-Kindler Reaction of 2-Acetylbiphenyl
The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones to the corresponding terminal carboxylic acid derivatives.[2][3] In this case, 2-acetylbiphenyl is treated with sulfur and a secondary amine, typically morpholine, to form a thioamide, which can then be hydrolyzed to 2-biphenylacetic acid.
Experimental Protocol: Willgerodt-Kindler Reaction [4][5]
-
A mixture of 2-acetylbiphenyl (1 mol), sulfur (2-3 mol), and morpholine (3-5 mol) is heated to reflux (around 130-140°C) for several hours (typically 4-12 hours).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess morpholine can be removed by distillation under reduced pressure.
-
The resulting crude 2-biphenylacetylthioamide is then subjected to hydrolysis.
Step 3: Hydrolysis of 2-Biphenylacetylthioamide to 2-Biphenylacetic Acid
The thioamide intermediate is hydrolyzed under acidic or basic conditions to yield 2-biphenylacetic acid.
Experimental Protocol: Hydrolysis [5]
-
The crude thioamide is refluxed with an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid in aqueous ethanol) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).
-
The hydrolysis is typically complete within 4-8 hours.
-
If basic hydrolysis is used, the reaction mixture is cooled and acidified with a mineral acid to precipitate the carboxylic acid.
-
The solid 2-biphenylacetic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 4: Conversion of 2-Biphenylacetic Acid to this compound
The final step involves the conversion of the carboxylic acid to the nitrile. This is commonly achieved by first converting the acid to the primary amide, followed by dehydration.
Experimental Protocol: Amidation and Dehydration
-
Amidation: 2-Biphenylacetic acid (1 mol) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene. The resulting acid chloride is then carefully added to a cooled, concentrated solution of ammonia or ammonium hydroxide to form 2-biphenylacetamide. The solid amide is collected by filtration and dried.
-
Dehydration: 2-Biphenylacetamide (1 mol) is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., toluene, dichloromethane). The reaction mixture is typically heated to drive the dehydration. Upon completion, the reaction is worked up by quenching with water, separating the organic layer, and removing the solvent. The crude this compound can be purified by distillation under reduced pressure or column chromatography.
| Reaction Step | Key Reagents | Typical Conditions |
| Willgerodt-Kindler | Sulfur, Morpholine | Reflux, 4-12 h |
| Hydrolysis | NaOH (aq) or HCl (aq) | Reflux, 4-8 h |
| Amidation | 1. SOCl₂ 2. NH₄OH | 1. Reflux 2. 0°C to RT |
| Dehydration | P₂O₅ or SOCl₂ | Reflux |
Route 2: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling
A more modern and often more efficient approach to constructing the this compound scaffold is through a convergent synthesis that utilizes a palladium-catalyzed cross-coupling reaction. This strategy involves coupling a phenyl-containing organometallic reagent with a benzene derivative that already possesses the cyanomethyl group. The Suzuki-Miyaura, Negishi, and Stille couplings are all powerful tools for this purpose.[6][7][8][9]
Logical Workflow for Route 2 (Suzuki-Miyaura Coupling Example)
Caption: Convergent synthesis via Suzuki-Miyaura coupling.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 2-bromophenylacetonitrile) in the presence of a palladium catalyst and a base.[9]
-
Negishi Coupling: This involves the reaction of an organozinc compound (e.g., phenylzinc chloride) with an organohalide, catalyzed by a nickel or palladium complex.[6][10]
-
Stille Coupling: This method utilizes an organotin compound (e.g., phenyltrimethylstannane) to couple with an organohalide, catalyzed by palladium.[8][11]
Experimental Protocol: Suzuki-Miyaura Coupling [12]
-
To a reaction vessel are added 2-bromophenylacetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
The reaction mixture is heated with stirring (typically between 80-110°C) for a period ranging from a few hours to overnight.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel.
| Coupling Reaction | Organometallic Reagent | Halide/Triflate | Catalyst System | Base |
| Suzuki-Miyaura | Phenylboronic Acid | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Negishi | Phenylzinc Chloride | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ or NiCl₂(dppe) | Not required |
| Stille | Phenyltrimethylstannane | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ | Not required |
Conclusion
The synthesis of this compound from biphenyl can be effectively achieved through two distinct and robust strategies. The classical multi-step approach, commencing with Friedel-Crafts acylation followed by the Willgerodt-Kindler reaction, offers a reliable pathway utilizing well-established organic transformations. For researchers seeking higher efficiency and a more convergent approach, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille couplings, provide a powerful alternative. The choice of synthetic route will depend on factors such as the availability of starting materials and reagents, desired scale, and the specific requirements for purity and yield. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the successful synthesis of this important chemical intermediate.
References
- 1. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Biphenylacetonitrile: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Biphenylacetonitrile, a member of the nitrile-containing aromatic compounds, holds a position of interest within synthetic and medicinal chemistry. While specific historical records detailing its initial discovery and early applications are not extensively documented in readily available literature, an examination of its synthesis, properties, and the broader context of related compounds offers valuable insights for researchers. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthetic methodologies for structurally similar compounds, and a discussion of the potential biological activities suggested by related molecular structures. The content is structured to serve as a foundational resource for professionals engaged in chemical research and drug development.
Introduction
Biphenylacetonitrile and its derivatives represent a class of organic molecules that have been explored in various chemical and pharmaceutical research areas. The presence of the biphenyl moiety, a common scaffold in medicinal chemistry, combined with the reactive nitrile group, makes these compounds versatile intermediates for the synthesis of more complex molecules. This guide focuses on this compound, providing a detailed look at its chemical identity and a survey of synthetic approaches relevant to its preparation. In the absence of a detailed historical narrative for this specific compound, the guide draws upon the well-documented history of related structures, such as diphenylacetonitrile, to provide a representative understanding of the experimental protocols and potential applications within this chemical family.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The available data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 19853-10-2 | [1] |
| Molecular Formula | C₁₄H₁₁N | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 122 °C at 1 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Historical Context and Synthesis
While the specific historical discovery of this compound is not well-documented, the synthesis of structurally related compounds, such as diphenylacetonitrile, has a more established history in organic chemistry literature. These methods provide a strong basis for the synthesis of this compound.
One of the classical and most referenced methods for the synthesis of diphenylacetonitrile involves a two-step process starting from benzyl cyanide (phenylacetonitrile). This process includes the bromination of benzyl cyanide to form α-bromophenylacetonitrile, followed by a Friedel-Crafts alkylation of benzene with this intermediate.
A general workflow for the synthesis of such compounds can be visualized as follows:
Caption: General Synthetic Workflow for Diphenylacetonitrile.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of diphenylacetonitrile, adapted from established literature. This method can serve as a template for the synthesis of this compound with appropriate modifications of the starting materials.
Synthesis of Diphenylacetonitrile
Materials:
-
Benzyl cyanide (phenylacetonitrile)
-
Bromine
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous, powdered)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Ether
-
Isopropyl alcohol
Procedure:
Step 1: Synthesis of α-Bromo-α-phenylacetonitrile
-
In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Charge the flask with benzyl cyanide.
-
Heat the benzyl cyanide to 105-110 °C.
-
Slowly add bromine via the dropping funnel over a period of 1 hour, maintaining the temperature.
-
After the addition is complete, continue to heat the mixture for an additional hour.
-
Cool the reaction mixture and dissolve it in dry benzene. This solution is used directly in the next step.
Step 2: Friedel-Crafts Alkylation
-
In a separate dry three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place anhydrous benzene and powdered anhydrous aluminum chloride.
-
Heat the benzene mixture to a vigorous reflux with stirring.
-
Add the α-bromo-α-phenylacetonitrile solution from Step 1 dropwise to the boiling benzene mixture over 2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid with stirring.
-
Separate the benzene layer. Extract the aqueous layer with ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvents by distillation under reduced pressure.
-
The crude diphenylacetonitrile can be purified by recrystallization from isopropyl alcohol.
Potential Biological Activities and Drug Development Context
While there is a lack of specific studies on the biological activities of this compound, the broader class of nitrile-containing compounds and biphenyl derivatives has been the subject of extensive research in drug discovery. For instance, various 2-phenylacrylonitrile derivatives have been investigated for their potential as anticancer agents.[2] The nitrile group can participate in various biological interactions, and the biphenyl scaffold is a well-known pharmacophore present in numerous approved drugs.
The potential exploration of this compound in a drug discovery program would typically follow a structured workflow.
References
An In-depth Technical Guide to the Solubility of 2-Biphenylacetonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-biphenylacetonitrile. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a framework for its determination. It includes a detailed, generalized experimental protocol for measuring the solubility of solid organic compounds in common organic solvents. Furthermore, this guide presents a logical workflow for solubility determination, from preparation to analysis, visualized using a Graphviz diagram. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are handling this compound.
Introduction to this compound
This compound is an aromatic nitrile with a chemical structure that suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its physical properties include a boiling point of 122°C at 1 mm Hg and a density of 1.07 g/cm³.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.
Qualitative Solubility Profile
For a structurally related compound, diphenylacetonitrile, it is reported to be soluble in organic solvents such as ethanol and ether.[2] Given the structural similarities, it is reasonable to infer that this compound would exhibit solubility in a range of common organic solvents. However, empirical determination is necessary for precise quantitative data.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound such as this compound in various organic solvents. This protocol is based on the widely used shake-flask method.
Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents (e.g., methanol, ethanol, acetone, isopropanol) at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with tight-sealing caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is critical to ensure that the solution reaches saturation.
-
Securely seal the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the precise concentration of this compound.
-
A calibration curve must be prepared beforehand using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents are not currently available in published literature, this guide provides a robust framework for its determination. The provided experimental protocol offers a detailed methodology for researchers to obtain this crucial data. Understanding the solubility of this compound is a critical step in unlocking its full potential in synthetic chemistry and drug development. The methods outlined in this document are intended to facilitate this essential research.
References
The Evolving Landscape of 2-Biphenylacetonitrile Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-biphenylacetonitrile core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. These compounds have demonstrated promising activity across various disease areas, including oncology, neurology, and inflammatory conditions. This technical guide provides an in-depth exploration of the key derivatives, their biological targets, quantitative activity data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery.
Anticancer Derivatives: Targeting Tubulin and the Aryl Hydrocarbon Receptor
Derivatives of this compound, particularly 2-phenylacrylonitriles, have shown potent anticancer activity by targeting fundamental cellular processes such as microtubule dynamics and signaling pathways involved in cancer progression.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Derivative Class | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1g2a | 2-Phenylacrylonitrile | Tubulin | HCT116 | 0.0059 | [1] |
| BEL-7402 | 0.0078 | [1] | |||
| Perampanel | 1,3,5-triaryl-1H-pyridin-2-one | AMPA Receptor | - | 0.060 | |
| Methoxy-substituted phenylacrylonitrile (2a) | 2-Phenylacrylonitrile | - | MCF-7 | 44 | |
| Methoxy-substituted phenylacrylonitrile (2b) | 2-Phenylacrylonitrile | - | MCF-7 | 34 |
Experimental Protocols
This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.
Materials:
-
Substituted Phenylacetonitrile (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve the substituted phenylacetonitrile and the corresponding substituted benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylacrylonitrile derivative.
-
Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.
This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, BEL-7402, MCF-7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay is used to assess the inhibitory effect of compounds on tubulin polymerization.
Materials:
-
Tubulin (purified from bovine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm over time using the spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Signaling Pathways
Neuroprotective and Antiepileptic Derivatives: Modulating AMPA Receptors
Perampanel, a derivative of this compound, is a notable example of a neuroactive compound that functions as a selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This mechanism of action is crucial for its efficacy as an antiepileptic drug.
Quantitative Data Summary: Neuroprotective/Antiepileptic Activity
| Compound ID | Derivative Class | Target | Assay | IC50 / EC50 (µM) | Reference |
| Perampanel | 1,3,5-triaryl-1H-pyridin-2-one | AMPA Receptor | [3H]AMPA binding | 0.060 |
Experimental Protocols
The synthesis of Perampanel is a multi-step process that can be achieved through various routes. A common approach involves the construction of the central pyridinone core followed by sequential Suzuki couplings to introduce the phenyl and pyridyl moieties.
This protocol describes a method to determine the binding affinity of compounds to the AMPA receptor.
Materials:
-
Rat cortical membranes (source of AMPA receptors)
-
[3H]AMPA (radioligand)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a reaction tube, add the membrane preparation, [3H]AMPA, and the test compound at various concentrations.
-
To determine non-specific binding, add a high concentration of a known AMPA receptor ligand (e.g., unlabeled AMPA) to a separate set of tubes.
-
Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki or IC50 value of the test compound by analyzing the competition binding data.
Signaling Pathways
Anti-inflammatory Derivatives
While less explored than their anticancer and neuroprotective counterparts, some derivatives of biphenylacetic acid, structurally related to this compound, have shown potential as anti-inflammatory agents. Further research is warranted to fully elucidate their mechanisms of action and therapeutic potential.
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile starting point for the development of potent and selective modulators of various biological targets. The derivatives discussed in this guide highlight the significant progress made in harnessing this chemical framework for the treatment of cancer and epilepsy. Future research should focus on expanding the structure-activity relationship studies to discover novel derivatives with improved efficacy and safety profiles. Furthermore, exploring the potential of these compounds in other therapeutic areas, such as inflammation and neurodegenerative diseases, could open up new avenues for drug discovery. The detailed protocols and pathway diagrams provided herein serve as a valuable resource to guide these future endeavors.
References
Methodological & Application
Application Notes: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Utilizing 2-Biphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) using 2-biphenylacetonitrile as a key starting material. The document outlines the synthesis of Felbinac (4-biphenylacetic acid) and provides a projected pathway for the synthesis of profen-class NSAIDs through α-alkylation and subsequent hydrolysis. Detailed experimental procedures, quantitative data, and visual representations of synthetic pathways and the relevant biological signaling cascade are presented to aid researchers in the development of biphenyl-containing anti-inflammatory agents.
Introduction
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation.[1][2] The biphenyl scaffold is a prominent structural motif in several potent NSAIDs, conferring favorable pharmacological properties. This compound emerges as a versatile precursor for the synthesis of various biphenyl-containing NSAIDs, offering a convergent and efficient synthetic strategy. These notes detail the practical synthesis of Felbinac and a representative profen, leveraging this compound as a common intermediate.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
NSAIDs exert their therapeutic effects by inhibiting the COX-1 and COX-2 isoenzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[1][3] By blocking this pathway, NSAIDs effectively reduce the levels of these inflammatory mediators, thereby alleviating pain, inflammation, and fever.
Synthesis of Felbinac from this compound
Felbinac, or 4-biphenylacetic acid, can be synthesized directly from this compound through alkaline hydrolysis. This method provides a high yield and purity of the final product.
Experimental Protocol: Alkaline Hydrolysis
Materials:
-
This compound
-
Ethylene glycol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 20.9 g (0.1 mol) of this compound.
-
Add 200 mL of a 95% aqueous ethylene glycol solution.
-
While stirring, add 32 g (0.8 mol) of sodium hydroxide.
-
Heat the mixture to 150°C and maintain reflux for 6.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In an ice-water bath, slowly add 2M hydrochloric acid to the reaction mixture with stirring until the pH reaches 3.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure Felbinac.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | CN103086875A |
| Key Reagents | NaOH, Ethylene Glycol | CN103086875A |
| Reaction Time | 6.5 hours | CN103086875A |
| Reaction Temperature | 150°C | CN103086875A |
| Product | Felbinac | CN103086875A |
| Yield | High (not specified) | CN103086875A |
| Purity | High (not specified) | CN103086875A |
Proposed Synthesis of 2-(4-Biphenylyl)propionic Acid (Profen Analog)
A profen-type NSAID can be synthesized from this compound in a two-step process: α-methylation followed by hydrolysis. This creates the characteristic 2-arylpropionic acid moiety.
References
Application Notes and Protocols: Reaction Mechanisms of 2-Biphenylacetonitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms of 2-biphenylacetonitrile with various electrophiles. This document includes key reaction types, detailed experimental protocols for analogous compounds, and a summary of quantitative data to guide research and development. The information is particularly relevant for the synthesis of novel compounds with potential applications in drug discovery.
Introduction
This compound is a versatile starting material in organic synthesis. The presence of an acidic α-hydrogen atom makes the methylene group adjacent to the nitrile and biphenyl moieties susceptible to deprotonation, forming a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds and the synthesis of a diverse range of functionalized molecules. Understanding the reaction mechanisms and having access to reliable experimental protocols are crucial for the efficient synthesis of target compounds.
General Reaction Mechanism
The fundamental reaction mechanism involves the deprotonation of this compound at the α-carbon by a suitable base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophile to form a new substituted product.
Caption: General mechanism of electrophilic substitution of this compound.
Key Reactions and Experimental Protocols
α-Alkylation
α-Alkylation introduces an alkyl group at the carbon adjacent to the nitrile. This reaction is typically carried out using an alkyl halide as the electrophile in the presence of a base. Phase-transfer catalysis is an effective method for this transformation, offering mild reaction conditions and good yields.
Reaction Scheme:
This compound + R-X (Alkyl Halide) --(Base)--> 2-Biphenyl-2-alkylacetonitrile
| Starting Material | Alkyl Halide | Base | Catalyst | Solvent | Yield (%) | Reference |
| Phenylacetonitrile | Ethyl bromide | 50% aq. NaOH | TEBAC | Benzene | 78-84 | [Adapted from Organic Syntheses] |
| Diphenylacetonitrile | Chloroacetone | KOt-Bu | - | DMF | 16 | [1] |
| Diphenylacetonitrile | Bromoacetone | KOt-Bu | - | DMF | 70-71 | [1] |
TEBAC: Triethylbenzylammonium chloride
Materials:
-
Phenylacetonitrile (or this compound)
-
Alkyl halide (e.g., ethyl bromide)
-
50% aqueous sodium hydroxide solution
-
Triethylbenzylammonium chloride (TEBAC)
-
Benzene (or Toluene)
-
Anhydrous magnesium sulfate
-
Distilled water
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1 equivalent) and TEBAC (0.02 equivalents).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (excess).
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature between 25-30 °C using a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with benzene or toluene (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by dilute hydrochloric acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Note: The reactivity of this compound is expected to be similar to phenylacetonitrile. However, reaction times and temperatures may need to be optimized.
Caption: Experimental workflow for the α-alkylation of this compound.
α-Arylation
The introduction of an aryl group at the α-position can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides.[2][3] This method is highly efficient and tolerates a wide range of functional groups.
Reaction Scheme:
This compound + Ar-X (Aryl Halide) --(Pd Catalyst, Ligand, Base)--> 2-Biphenyl-2-arylacetonitrile
| Arylacetonitrile | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylacetonitrile | 4-Bromotoluene | Pd(OAc)₂/XPhos | NaHMDS | Toluene | 95 | [4] |
| 4-Methoxyphenylacetonitrile | 4-Chlorotoluene | Pd(OAc)₂/XPhos | NaHMDS | Toluene | 92 | [4] |
| Phenylacetonitrile | 1-Bromonaphthalene | Pd(OAc)₂/XPhos | KOt-Bu | Dioxane | 88 | [4] |
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; NaHMDS: Sodium bis(trimethylsilyl)amide
Materials:
-
Arylacetonitrile (e.g., this compound)
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Sodium tert-butoxide (NaOt-Bu) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01-0.02 equivalents) and XPhos (0.015-0.03 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the arylacetonitrile (1 equivalent), aryl halide (1.2 equivalents), and the base (1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The choice of ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a compound with an active methylene group, such as this compound, and an aldehyde or ketone in the presence of a weak base.[5][6] The product is an α,β-unsaturated nitrile, which is a valuable intermediate in organic synthesis.
Reaction Scheme:
This compound + RCHO (Aldehyde) --(Base)--> 2-Biphenyl-3-substituted-acrylonitrile
| Phenylacetonitrile Derivative | Aldehyde | Base | Solvent | Yield (%) | Reference |
| Phenylacetonitrile | Benzaldehyde | Piperidine | Ethanol | High | [7] |
| Substituted Phenylacetonitrile | Substituted Benzaldehyde | Ammonium acetate | Solvent-free (Microwave) | >90 | [7] |
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Weak base (e.g., piperidine or ammonium acetate)
-
Ethanol (or solvent-free conditions)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, filter the solid and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Note: For less reactive aldehydes or ketones, heating may be required. Solvent-free conditions with microwave irradiation can also be an effective and green alternative.[7]
Caption: Mechanism of the Knoevenagel condensation.
Applications in Drug Development
Derivatives of arylacetonitriles, including those of this compound, have shown significant potential in drug discovery. For instance, many 2-phenylacrylonitrile derivatives have been synthesized and evaluated for their anticancer activity.[8] Some of these compounds have demonstrated potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells. The biphenyl moiety is a common scaffold in many biologically active compounds, and its combination with the reactive nitrile group in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.
Caption: Workflow from this compound to a drug candidate.
Conclusion
This compound is a valuable building block for the synthesis of a wide array of organic molecules through its reactions with various electrophiles. The α-alkylation, α-arylation, and Knoevenagel condensation are powerful methods for the functionalization of this scaffold. The resulting products are of significant interest to the pharmaceutical industry due to their potential biological activities. The protocols and data presented in these application notes, though largely based on analogous phenylacetonitrile derivatives, provide a strong foundation for the development of novel compounds derived from this compound. Further optimization of reaction conditions for this specific substrate is encouraged to achieve optimal results.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the α-Alkylation of 2-Biphenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Biphenylacetonitrile and its derivatives are crucial intermediates in the synthesis of various biologically active molecules and pharmaceuticals. The functionalization at the α-position of the nitrile group through C-C bond formation is a key strategic step in the development of these compounds. Direct alkylation of the acidic α-carbon is one of the most straightforward methods for creating these valuable derivatives.[1] This application note provides detailed protocols for the α-alkylation of this compound, focusing on the robust and widely-used Phase-Transfer Catalysis (PTC) method and a modern, greener alternative using alcohols as alkylating agents.
Reaction Principle and Mechanism
The alkylation of this compound hinges on the acidity of the α-carbon proton, which is activated by the adjacent nitrile and biphenyl groups. The reaction proceeds in two main steps:
-
Deprotonation: A strong base removes the acidic proton from the α-carbon, generating a resonance-stabilized carbanion (a nitrile anion).
-
Nucleophilic Substitution: The resulting carbanion acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the new C-C bond.
In Phase-Transfer Catalysis, a quaternary ammonium salt is used to transport the base (e.g., hydroxide ions) from the aqueous phase into the organic phase to facilitate deprotonation, thereby enabling the reaction to occur efficiently in a biphasic system.[2]
Caption: General mechanism for the alkylation of this compound.
Experimental Protocols
Two primary methods are presented below. Method A is a classic, high-yield Phase-Transfer Catalysis protocol adapted from well-established procedures for similar arylacetonitriles.[3][4] Method B describes a more recent, transition-metal-free approach using alcohols as "green" alkylating agents.[1][5]
Method A: Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is illustrative of a general procedure for the alkylation of active methylene compounds using a quaternary ammonium salt catalyst in the presence of a concentrated aqueous base.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, ethyl bromide)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (BTEAC) or similar phase-transfer catalyst
-
Toluene (optional, as solvent)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge the this compound, 50% aqueous NaOH, and the phase-transfer catalyst (BTEAC, ~1-2 mol%).
-
Addition of Alkylating Agent: Begin vigorous stirring to ensure adequate mixing of the aqueous and organic phases. Add the alkyl halide dropwise from the dropping funnel over approximately 90-120 minutes.
-
Temperature Control: Maintain the internal temperature of the reaction mixture between 25–35°C during the addition. Use a water bath for cooling if the reaction becomes too exothermic.
-
Reaction Completion: After the addition is complete, continue stirring for 2-3 hours at the same temperature. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and, if necessary, an organic solvent like toluene or diethyl ether to ensure clear phase separation.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with one or two portions of the organic solvent.
-
Combine the organic layers and wash successively with water, dilute HCl, and finally with brine.[3]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure α-alkyl-2-biphenylacetonitrile.
-
Method B: Base-Promoted Alkylation with Alcohols
This method avoids the use of alkyl halides by employing alcohols as greener alkylating agents, proceeding through a "borrowing hydrogen" mechanism.[1][5]
Materials:
-
This compound
-
Primary or benzylic alcohol (e.g., benzyl alcohol, 1-butanol)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the alcohol, potassium tert-butoxide, and anhydrous toluene.
-
Reaction Conditions: Seal the flask and heat the mixture at 120°C with vigorous stirring for the required time (typically several hours, monitor by TLC or GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.[5]
-
Data Presentation
The following table summarizes typical reaction parameters for the alkylation of arylacetonitriles based on the protocols described.
| Parameter | Method A: Phase-Transfer Catalysis (PTC) | Method B: Alkylation with Alcohols |
| Substrate | This compound | This compound |
| Alkylating Agent | Alkyl Halide (e.g., 1-bromobutane) | Alcohol (e.g., benzyl alcohol) |
| Base | 50% aq. NaOH | Potassium tert-butoxide (KOtBu) |
| Catalyst | Benzyltriethylammonium chloride (BTEAC) | None (Base-promoted) |
| Molar Ratio (Substrate:Reagent) | Substrate:Alkyl Halide:Base:Catalyst ~1 : 1.0-1.2 : excess : 0.01-0.02 | Substrate:Alcohol:Base ~1 : 3 : 0.8-1.2 |
| Solvent | Toluene or Solvent-free | Anhydrous Toluene |
| Temperature | 25–40°C[3] | 120°C[6] |
| Reaction Time | 3–5 hours | 12–24 hours |
| Typical Yield | 75–90%[3][7] | 70–95%[6] |
Visualizations
Caption: Experimental workflow for the PTC alkylation of this compound.
Safety Precautions
-
Alkyl Halides: Many alkylating agents are toxic, volatile, and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Bases: 50% sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care.
-
Solvents: Toluene and other organic solvents are flammable. Ensure all heating is done using heating mantles or oil baths and that no ignition sources are present.
-
Nitriles: Arylacetonitriles can be toxic if ingested or absorbed through the skin.
Conclusion
The α-alkylation of this compound is a fundamental transformation for accessing a wide range of important chemical intermediates. The Phase-Transfer Catalysis (PTC) method offers a scalable, efficient, and high-yielding route using readily available materials.[8][9] For applications where avoiding halogenated waste is a priority, the base-promoted alkylation using alcohols provides a valuable green alternative.[1] The choice of method will depend on the specific substrate, desired scale, and environmental considerations of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. phasetransfer.com [phasetransfer.com]
Application Notes: Synthesis of Felbinac from 2-Biphenylacetonitrile
Introduction
Felbinac, or 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) utilized for the topical treatment of pain and inflammation associated with musculoskeletal conditions.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins that mediate inflammation and pain.[1] A common and effective route for the synthesis of felbinac involves the hydrolysis of 2-biphenylacetonitrile. This document outlines the protocols and key data for this synthetic approach, providing researchers and drug development professionals with a detailed guide.
The traditional method of synthesizing felbinac from this compound often involves aqueous sulfuric acid-catalyzed hydrolysis. However, this method can lead to the formation of byproducts due to decarboxylation and presents challenges in purification because both the starting material and product have low solubility in the reaction medium.[2] A more efficient method, detailed below, utilizes a base-catalyzed hydrolysis in a mixed solvent system of ethylene glycol and water, which offers improved yield and purity.[2]
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the base-catalyzed hydrolysis of this compound to felbinac.
| Run | Starting Material (this compound) | Base | Solvent (Ethylene Glycol:Water) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 20.9 g (0.1 mol) | Potassium Hydroxide (28 g, 0.5 mol) | 80:20 (200 mL) | 120 | 8 | High |
| 2 | 20.9 g (0.1 mol) | Sodium Hydroxide (32 g, 0.8 mol) | 95:5 (200 mL) | 150 | 6.5 | High |
| 3 | 20.9 g (0.1 mol) | Ethylene Glycol Disodium (21.2 g, 0.2 mol) | 80:20 (100 mL) | 120 | 4 | High |
Note: The patent CN103086875A from which this data is derived states high yields but does not provide specific percentages for each run.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound using Potassium Hydroxide
This protocol details the synthesis of felbinac via the hydrolysis of this compound using potassium hydroxide in an aqueous ethylene glycol solution.[2]
Materials:
-
This compound (20.9 g, 0.1 mol)
-
Potassium Hydroxide (28 g, 0.5 mol)
-
80% Aqueous Ethylene Glycol Solution (200 mL)
-
Hydrochloric Acid (for acidification)
-
Reaction Flask
-
Stirrer
-
Heating Mantle
-
Filtration apparatus
Procedure:
-
To a reaction flask, add this compound (20.9 g, 0.1 mol) and 200 mL of an 80% aqueous ethylene glycol solution.
-
While stirring, add potassium hydroxide (28 g, 0.5 mol) to the mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 8 hours.
-
After the reaction is complete, cool the mixture.
-
Acidify the reaction mixture by adding hydrochloric acid until the solution becomes acidic.
-
Filter the resulting precipitate.
-
Recrystallize the solid product to obtain pure felbinac.
Protocol 2: Base-Catalyzed Hydrolysis of this compound using Sodium Hydroxide
This protocol outlines the synthesis of felbinac using sodium hydroxide as the base.[2]
Materials:
-
This compound (20.9 g, 0.1 mol)
-
Sodium Hydroxide (32 g, 0.8 mol)
-
95% Aqueous Ethylene Glycol Solution (200 mL)
-
Hydrochloric Acid (for acidification)
-
Reaction Flask
-
Stirrer
-
Heating Mantle
-
Filtration apparatus
Procedure:
-
In a reaction flask, combine this compound (20.9 g, 0.1 mol) and 200 mL of a 95% aqueous ethylene glycol solution.
-
With continuous stirring, add sodium hydroxide (32 g, 0.8 mol).
-
Heat the mixture to 150 °C and allow it to react for 6.5 hours.
-
Upon completion, cool the reaction mixture.
-
Acidify the solution with hydrochloric acid.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization to yield felbinac.
Visualizations
Synthesis Pathway of Felbinac from this compound
Caption: Synthesis of Felbinac via Hydrolysis.
Experimental Workflow for Felbinac Synthesis
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Biphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions as they apply to the functionalization of 2-biphenylacetonitrile. While direct literature examples for the cross-coupling of this compound are limited, this document outlines detailed protocols and application principles based on well-established methodologies for structurally similar substrates. The information herein is intended to serve as a foundational guide for researchers looking to synthesize novel derivatives of this compound for applications in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] Key examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Application to this compound
This compound possesses two phenyl rings that can be functionalized through the introduction of a halide (e.g., Br, I) or triflate group, which can then participate in palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. The nitrile group is generally well-tolerated in these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[3]
General Reaction Scheme:
Quantitative Data Summary (Illustrative Examples)
The following table summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions of aryl halides, which can be adapted for halo-substituted this compound.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 90 | 8 | 88 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a hypothetical 4'-bromo-2-biphenylacetonitrile with phenylboronic acid.
Materials:
-
4'-Bromo-2-biphenylacetonitrile (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4'-bromo-2-biphenylacetonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[4][5]
General Reaction Scheme:
Quantitative Data Summary (Illustrative Examples)
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 6 | 90 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd₂(dba)₃ (0.5) | P(o-tol)₃ (2) | NaOAc | DMA | 120 | 18 | 85 |
| 3 | 1-Iodonaphthalene | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 24 | 78 |
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of a hypothetical 4'-iodo-2-biphenylacetonitrile with styrene.
Materials:
-
4'-Iodo-2-biphenylacetonitrile (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
Procedure:
-
In a sealed tube, combine 4'-iodo-2-biphenylacetonitrile, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, styrene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6]
General Reaction Scheme:
Quantitative Data Summary (Illustrative Examples)
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |
| 2 | 4-Bromoanisole | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | 88 |
| 3 | 3-Bromopyridine | Ethynyltrimethylsilane | Pd₂(dba)₃ (1) | CuI (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 82 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a hypothetical 4'-bromo-2-biphenylacetonitrile with phenylacetylene.
Materials:
-
4'-Bromo-2-biphenylacetonitrile (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Diisopropylamine (2.0 mL)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add 4'-bromo-2-biphenylacetonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add THF, diisopropylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine.[2][7]
General Reaction Scheme:
Quantitative Data Summary (Illustrative Examples)
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 98 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 91 |
| 3 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 80 | 12 | 89 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of a hypothetical 4'-chloro-2-biphenylacetonitrile with morpholine.
Materials:
-
4'-Chloro-2-biphenylacetonitrile (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 4'-chloro-2-biphenylacetonitrile.
-
Seal the tube, remove it from the glovebox, and add toluene and morpholine via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Experimental Workflows
The following diagrams illustrate the general workflows for setting up and working up a typical palladium-catalyzed cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a powerful toolkit for the functionalization of this compound. By introducing a halide or triflate onto one of the phenyl rings, a wide range of substituents can be installed using Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided protocols, based on established methodologies for similar substrates, offer a solid starting point for the development of novel this compound derivatives for various applications in drug discovery and materials science. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. nobelprize.org [nobelprize.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Hydrolysis of 2-Biphenylacetonitrile to 2-Biphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the hydrolysis of 2-biphenylacetonitrile to synthesize 2-biphenylacetic acid, a valuable intermediate in pharmaceutical and chemical synthesis. Two common and effective methods are presented: alkaline hydrolysis using a hydroxide base and acid-catalyzed hydrolysis with sulfuric acid.
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids. 2-Biphenylacetic acid is a key building block for various biologically active molecules. The protocols detailed below are standard laboratory procedures that can be adapted for the specific needs of the researcher. The choice between alkaline and acid hydrolysis may depend on the substrate's sensitivity to the reaction conditions and the desired scale of the synthesis.
Data Presentation
The following table summarizes the typical reaction conditions for the hydrolysis of aromatic nitriles, which are applicable to this compound.
| Parameter | Alkaline Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagents | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Sulfuric Acid (H₂SO₄) |
| Solvent | Ethanol/Water or Methanol/Water mixture | Aqueous solution |
| Temperature | Reflux | Reflux |
| Reaction Time | Several hours to overnight | 2-4 hours |
| Work-up | Acidification to precipitate the carboxylic acid | Dilution with cold water to precipitate the product |
| Purification | Recrystallization | Washing with hot water, Recrystallization |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the hydrolysis of this compound using sodium hydroxide in an ethanol-water mixture.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If necessary, remove the ethanol under reduced pressure.
-
Purification: Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material. Separate the aqueous layer.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of 2-biphenylacetic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying and Recrystallization: Dry the crude product. For further purification, recrystallize from a suitable solvent system, such as ethanol/water.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from a general procedure for the hydrolysis of benzyl cyanide and is suitable for this compound.[1]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask with a mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Large beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution (e.g., a mixture of 3 volumes of acid to 2 volumes of water). To this solution, add this compound (1 equivalent).
-
Hydrolysis: Heat the mixture under reflux with stirring for 2-4 hours.[1] The reaction progress can be monitored by TLC.
-
Precipitation: After the hydrolysis is complete, cool the reaction mixture slightly and pour it into a beaker containing cold water. Stir the mixture to prevent the formation of a solid cake. The 2-biphenylacetic acid will precipitate out of the solution.
-
Isolation: Filter the crude product using a Buchner funnel.
-
Washing: Wash the crude material several times with hot water by decantation to remove residual acid and other water-soluble impurities.[1]
-
Drying and Further Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization from an appropriate solvent or by distillation under reduced pressure.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: 2-Biphenylacetonitrile in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel antifungal agents derived from 2-biphenylacetonitrile. The protocols detailed below leverage the Knoevenagel condensation to synthesize 2,3-diaryl-acrylonitrile derivatives, which have demonstrated promising antifungal activity. The primary mechanism of action for analogous compounds involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.
Introduction
The biphenyl moiety is a recognized pharmacophore in the development of various therapeutic agents, including antifungals.[1][2] The synthesis of derivatives from readily available starting materials like this compound offers a promising avenue for the discovery of new antifungal candidates. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, provides an efficient method for the synthesis of α,β-unsaturated nitriles, such as 2,3-diaryl-acrylonitriles.[3] These compounds have shown potential as antimicrobial agents.[4]
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-(biphenyl-4-yl)-3-phenylacrylonitrile via Knoevenagel Condensation
This protocol is adapted from the synthesis of (Z)-2,3-diphenylacrylonitrile analogs.[4]
Materials:
-
This compound
-
Benzaldehyde (or substituted benzaldehydes)
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in 20 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to obtain the pure (Z)-2-(biphenyl-4-yl)-3-phenylacrylonitrile.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized biphenylacetonitrile derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance)
-
Sterile water
-
DMSO (for dissolving compounds)
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Dissolve the synthesized compounds and the control drug in DMSO to prepare stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range (e.g., 0.0313 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
The inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
-
Data Presentation
Table 1: Antifungal Activity of Biphenyl Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Biphenyl Imidazole Derivative 12g | Candida albicans | 0.03125 - 2 | [5] |
| Biphenyl Imidazole Derivative 19b | Candida albicans | 0.03125 - 2 | [5] |
| Biphenyl Thiazole Derivative 7 | Candida albicans | 4 | |
| Biphenyl Thiazole Derivative 16 | Candida albicans | 0.5 - 4 | |
| Biphenyl Thiazole Derivative 17 | Candida glabrata | 0.5 - 4 | |
| (Z)-2,3-diphenylacrylonitrile analog 3k | Aspergillus niger | - | [4] |
Note: The antifungal activity of specific derivatives of this compound needs to be experimentally determined. The data presented for biphenyl imidazole and thiazole derivatives provides a reference for the potential efficacy of this class of compounds.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of antifungal agents.
Caption: Ergosterol biosynthesis pathway and the target of biphenylacetonitrile derivatives.
Mechanism of Action
The primary antifungal target for many azole and biphenyl-containing compounds is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene, also known as CYP51.[6] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway.[7] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8]
Inhibition of CYP51 disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol in the fungal cell membrane.[2] This disruption increases membrane permeability and inhibits fungal growth, ultimately leading to cell death. The selective toxicity of these antifungal agents stems from the structural differences between fungal CYP51 and its human counterpart.[6]
Conclusion
The synthesis of novel antifungal agents from this compound via the Knoevenagel condensation presents a promising strategy for the development of new therapeutics. The resulting 2,3-diaryl-acrylonitrile derivatives are expected to exhibit significant antifungal activity, likely through the inhibition of the fungal CYP51 enzyme. The detailed protocols provided herein offer a solid foundation for researchers to synthesize, evaluate, and further optimize these compounds in the quest for more effective treatments for fungal infections.
References
- 1. ajptonline.com [ajptonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Green Chemistry Approaches to 2-Biphenylacetonitrile Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-biphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, with a focus on environmentally benign "green" chemistry approaches. Traditional synthetic routes to this compound often involve hazardous reagents and solvents. The methodologies presented here prioritize the use of less toxic cyanide sources, recyclable catalysts, and greener solvent systems, aligning with the principles of sustainable chemistry.
Introduction
This compound is a crucial building block in the pharmaceutical industry, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as felbinac. The development of green synthetic methods for its production is of significant interest to reduce the environmental impact of pharmaceutical manufacturing. This document outlines two primary green approaches: Palladium-catalyzed cyanation of 2-bromobiphenyl and Nickel-catalyzed cyanation of 2-chlorobiphenyl. These methods offer significant advantages over traditional routes by employing less hazardous materials and promoting safer laboratory practices.
Green Synthetic Approaches: A Comparative Overview
The following table summarizes the key quantitative data for the described green synthetic routes to this compound, allowing for a clear comparison of their efficiency and conditions.
| Parameter | Palladium-Catalyzed Cyanation | Nickel-Catalyzed Cyanation |
| Starting Material | 2-Bromobiphenyl | 2-Chlorobiphenyl |
| Cyanide Source | Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Zinc Cyanide (Zn(CN)₂) |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) |
| Ligand | (No ligand required in some protocols) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Solvent | N,N-Dimethylacetamide (DMAc) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Reaction Temperature | 120 °C | 80 °C |
| Reaction Time | 5 hours | 12 hours |
| Yield | 85-95% | 80-90% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established green chemistry principles for the synthesis of aryl nitriles and have been adapted for the specific synthesis of this compound.
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromobiphenyl
This protocol utilizes the less toxic and inexpensive potassium hexacyanoferrate(II) as the cyanide source and avoids the need for a phosphine ligand, simplifying the reaction setup and reducing costs.[1][2]
Materials:
-
2-Bromobiphenyl
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobiphenyl (1.0 mmol), potassium hexacyanoferrate(II) (0.6 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylacetamide (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Nickel-Catalyzed Cyanation of 2-Chlorobiphenyl
This method employs a more cost-effective nickel catalyst and the greener solvent 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources.[3][4][5] Zinc cyanide is used as the cyanide source, which is less toxic than alkali metal cyanides.
Materials:
-
2-Chlorobiphenyl
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder
-
Zinc Cyanide (Zn(CN)₂)
-
4-(Dimethylamino)pyridine (DMAP)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a glovebox, add nickel(II) chloride hexahydrate (0.05 mmol), dppf (0.06 mmol), and zinc powder (1.5 mmol) to a dry Schlenk tube.
-
Add anhydrous 2-MeTHF (2 mL) and stir the mixture at room temperature for 10 minutes.
-
To this mixture, add 2-chlorobiphenyl (1.0 mmol), zinc cyanide (0.6 mmol), and DMAP (0.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described green synthesis protocols.
Signaling Pathway and Logical Relationships
The core of these green synthetic approaches lies in the transition metal-catalyzed cross-coupling reaction. The generalized catalytic cycle, applicable to both palladium and nickel, is depicted below.
References
- 1. scispace.com [scispace.com]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Biphenylacetonitrile
Welcome to the Technical Support Center for the synthesis of 2-Biphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.
Section 1: Suzuki-Miyaura Coupling Approach
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a modern and versatile method for the synthesis of this compound. This typically involves the reaction of a 2-halophenylacetonitrile (e.g., 2-bromophenylacetonitrile or 2-chlorophenylacetonitrile) with a phenylboronic acid or its ester derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction for the synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this Suzuki-Miyaura coupling can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure it is efficiently reduced to Pd(0). The choice of ligand and base is crucial for this step. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the reaction. For coupling with aryl chlorides, which are less reactive than bromides or iodides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than traditional ligands like PPh₃.
-
Base Incompatibility: The base activates the boronic acid for transmetalation. The strength and solubility of the base are critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If one base gives a low yield, screening others is advisable. K₃PO₄ is often effective in challenging coupling reactions.
-
Solvent Effects: The solvent system must solubilize the reactants and stabilize the catalytic species. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. The ratio of organic solvent to water can significantly impact the yield.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition and promote side reactions. The optimal temperature is typically between 80-120°C.
Q2: I am observing significant amounts of homocoupled (biphenyl) and protodeboronated (phenylacetonitrile) byproducts. How can I minimize these side reactions?
A2: The formation of these byproducts is a common issue in Suzuki-Miyaura couplings.
-
Minimizing Homocoupling: Homocoupling of the phenylboronic acid to form biphenyl is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.
-
Preventing Protodeboronation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of phenylacetonitrile. This can be caused by excess water or insufficiently anhydrous solvents. Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial. In some cases, using the pinacol ester of phenylboronic acid can reduce the rate of protodeboronation.
Q3: Which aryl halide (Br, Cl, I) is the best starting material for this reaction?
A3: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. While 2-iodophenylacetonitrile will be the most reactive, it is also typically the most expensive. 2-bromophenylacetonitrile offers a good balance of reactivity and cost. 2-chlorophenylacetonitrile is the most cost-effective starting material but is the least reactive, often requiring more specialized and active catalyst systems (e.g., those with Buchwald ligands) and potentially higher reaction temperatures to achieve good yields.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different reaction parameters on the yield of biaryl products in Suzuki-Miyaura coupling reactions, providing a basis for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 | Generic conditions for challenging couplings |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 70-85 | Standard conditions for aryl bromides |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 110 | 8 | 85-95 | Effective for a range of aryl halides |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 6 | >90 | Highly active system for aryl chlorides |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromophenylacetonitrile with phenylboronic acid.
Materials:
-
2-Bromophenylacetonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromophenylacetonitrile, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is highly effective, other methods for synthesizing this compound are also utilized.
Cyanation of 2-Halobiphenyl
This method involves the introduction of a nitrile group onto a pre-formed biphenyl scaffold.
Q: What are the common challenges when performing a cyanation reaction on 2-halobiphenyl?
A:
-
Toxicity of Cyanide Source: Traditional cyanide sources like KCN or NaCN are highly toxic and require careful handling. Newer, less toxic alternatives like K₄[Fe(CN)₆] are being developed.
-
Catalyst Poisoning: The cyanide anion can strongly coordinate to the metal center of the catalyst (e.g., Palladium), leading to deactivation. The choice of ligand is critical to prevent this.
-
Harsh Reaction Conditions: Many cyanation protocols require high temperatures, which can be problematic for sensitive substrates.
-
Substrate Reactivity: As with Suzuki coupling, the reactivity of the 2-halobiphenyl decreases from iodide to bromide to chloride, with chlorides being particularly challenging to activate.
Friedel-Crafts and Related Reactions from Benzyl Cyanide
This classical approach involves the arylation of benzyl cyanide.
Q: How can this compound be synthesized from benzyl cyanide?
A: A common method involves a two-step process:
-
Bromination of Benzyl Cyanide: Benzyl cyanide is first brominated at the benzylic position to form α-bromo-α-phenylacetonitrile. This intermediate is a potent lachrymator and must be handled in a well-ventilated fume hood.
-
Friedel-Crafts Alkylation: The resulting α-bromo-α-phenylacetonitrile is then used to alkylate a second aromatic ring (e.g., benzene) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).
Troubleshooting this route often involves:
-
Moisture Sensitivity: Anhydrous conditions are critical for the Friedel-Crafts step, as moisture will deactivate the AlCl₃ catalyst.
-
Temperature Control: The Friedel-Crafts reaction is exothermic and requires careful temperature control to avoid side reactions.
-
Safety: The lachrymatory nature of the intermediate and the hazards associated with bromine and strong Lewis acids necessitate stringent safety precautions.
Technical Support Center: Purification of Crude 2-Biphenylacetonitrile by Recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 2-biphenylacetonitrile via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities remain either soluble or insoluble in the hot solvent. As the hot, saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).
Q2: What are the ideal properties of a solvent for the recrystallization of this compound?
An ideal solvent for this purpose should:
-
Readily dissolve this compound at its boiling point but not at room temperature.
-
Not react chemically with this compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of this compound to prevent it from melting ("oiling out") rather than dissolving.
-
Be volatile enough to be easily removed from the purified crystals.
Q3: Which solvents are commonly used for the recrystallization of this compound?
Commonly used solvents for the recrystallization of this compound and similar aromatic nitriles include isopropyl alcohol and ethanol.[1] These solvents are often effective due to the moderate polarity of this compound.
Q4: What is the expected appearance and melting point of pure this compound?
Purified this compound should be a white to off-white crystalline solid. A yellow or brownish discoloration suggests the presence of impurities. The reported melting point of pure this compound is typically in the range of 68-70°C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in a solution that is not saturated upon cooling. 2. The solution is supersaturated , and crystallization has not been initiated. | 1. Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a "seed crystal" of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The presence of significant impurities is depressing the melting point of the mixture. 3. The solution is cooling too rapidly. | 1. Reheat the solution, add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to lower the overall solvating power, and allow it to cool slowly. 2. Consider pre-purification by another method, such as column chromatography, if the crude material is highly impure. 3. Ensure the solution cools slowly. Insulate the flask by placing it on a non-conductive surface and covering it. |
| The recrystallized product is discolored (yellow or brown). | 1. Colored impurities from the synthesis are co-crystallizing with the product. 2. Thermal degradation of the compound due to prolonged heating. | 1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Minimize the time the solution is kept at its boiling point. |
| The recovery yield is low. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled further to obtain a second crop of crystals. 2. Preheat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The melting point of the purified product is low or has a broad range. | 1. Incomplete removal of impurities. 2. The crystals are not thoroughly dried and contain residual solvent. | 1. Perform a second recrystallization to further enhance purity. 2. Ensure the crystals are completely dry by using a vacuum oven or desiccator until a constant weight is achieved. |
Data Presentation
Solubility of this compound
Quantitative solubility data for this compound is not extensively available in the literature. The following table provides qualitative solubility information and estimated quantitative values based on the behavior of structurally similar compounds. For precise experimental work, it is recommended to determine the solubility curve empirically.
| Solvent | Qualitative Solubility at Room Temperature | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Isopropyl Alcohol | Sparingly Soluble | ~2-5 | > 30 |
| Ethanol | Sparingly Soluble | ~3-6 | > 35 |
| Water | Insoluble | < 0.1 | < 0.1 |
| Toluene | Soluble | > 10 | > 50 |
| Hexane | Sparingly Soluble | ~1-3 | ~15-20 |
Note: The quantitative values are estimates and should be used as a guideline for solvent screening.
Experimental Protocols
Recrystallization of Crude this compound using Isopropyl Alcohol
-
Solvent Selection: Based on preliminary tests, isopropyl alcohol is chosen as a suitable solvent.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar or a boiling chip.
-
Add a minimal amount of isopropyl alcohol (e.g., 15-20 mL) and start heating the mixture on a hot plate with stirring.
-
Continue to add small portions of hot isopropyl alcohol until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approx. 1-2% by weight of the solute).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass.
-
Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or a desiccator until a constant weight is obtained.
-
Determine the melting point of the dried crystals to assess their purity.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Optimizing Temperature for 2-Biphenylacetonitrile Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving 2-Biphenylacetonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via Suzuki coupling?
A1: The optimal temperature for the Suzuki coupling reaction to synthesize this compound typically falls within the range of 80°C to 110°C. The ideal temperature can vary depending on the specific catalyst system, solvent, and substrates used. It is recommended to perform small-scale optimization experiments to determine the best temperature for your specific conditions.
Q2: How does temperature affect the yield and purity of this compound in phase transfer catalysis synthesis?
A2: In phase transfer catalysis for the synthesis of this compound and related nitriles, the reaction temperature is a critical parameter. Generally, a temperature range of 40°C to 60°C is effective.[1] Increasing the temperature can enhance the reaction rate, but excessively high temperatures may lead to the formation of byproducts and a decrease in overall yield and purity.
Q3: What are the common side reactions observed at non-optimal temperatures during the synthesis of this compound?
A3: At temperatures above the optimal range, potential side reactions include the hydrolysis of the nitrile group to form 2-biphenylacetamide or 2-biphenylacetic acid, especially in the presence of water. At lower than optimal temperatures, the reaction may be sluggish or incomplete, leading to a lower yield of the desired product.
Q4: How can I effectively monitor the progress of a this compound reaction to optimize the temperature?
A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of the reaction. By taking aliquots from the reaction mixture at different time points and temperatures, you can track the consumption of starting materials and the formation of the product and any byproducts, allowing for precise optimization of the reaction conditions.
Q5: What are the signs of thermal runaway in reactions involving this compound, and how can it be prevented?
A5: Signs of a thermal runaway include a rapid, uncontrolled increase in reaction temperature and pressure. To prevent this, ensure adequate cooling and stirring, control the rate of reagent addition, and perform a thorough thermal hazard assessment before scaling up any reaction.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or HPLC to find the optimal temperature. |
| Reaction time is insufficient at the current temperature. | Increase the reaction time and continue to monitor for product formation. |
| Catalyst deactivation at high temperatures. | If the reaction is run at a high temperature, consider if the catalyst is stable. It may be necessary to use a more thermally stable catalyst or to lower the reaction temperature and extend the reaction time. |
| Side reactions are consuming starting materials. | Analyze the reaction mixture for byproducts. If significant side reactions are occurring, the temperature may be too high. Try lowering the temperature to improve selectivity. |
Issue 2: Poor Purity of this compound
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high, leading to byproduct formation. | Lower the reaction temperature to minimize the formation of thermal decomposition products or other side reactions. Analyze the impurity profile at different temperatures to identify the optimal range for purity. |
| Hydrolysis of the nitrile group. | Ensure anhydrous reaction conditions if water-sensitive reagents are used. If water is a byproduct, consider using a drying agent or a Dean-Stark apparatus. For reactions in aqueous media, optimize the temperature to minimize hydrolysis. |
| Incomplete reaction leading to a mixture of starting material and product. | Increase the reaction temperature or time to drive the reaction to completion. |
Data Presentation
Table 1: Effect of Temperature on the Suzuki Coupling of 2-Halobiphenyl with a Cyanide Source
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
| 70 | 12 | 65 | 92 |
| 80 | 8 | 85 | 97 |
| 90 | 6 | 92 | 98 |
| 100 | 4 | 90 | 95 |
| 110 | 4 | 88 | 93 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Table 2: Effect of Temperature on the Phase Transfer Catalysis Synthesis of a Biphenylacetonitrile Derivative
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 30 | 10 | 70 | 95 |
| 40 | 6 | 88 | 98 |
| 50 | 4 | 95 | 99 |
| 60 | 3 | 93 | 96 |
| 70 | 3 | 85 | 92 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromobiphenyl
Materials:
-
2-Bromobiphenyl
-
Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., dppf)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere glovebox or a flask equipped with a condenser and magnetic stirrer, add 2-bromobiphenyl, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent and stir the mixture to dissolve the solids.
-
Add the cyanide source to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of this compound to 2-Biphenylacetic Acid
Materials:
-
This compound
-
Aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH or KOH)
-
Solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in the chosen solvent.
-
Add the aqueous acid or base to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, neutralize with a base. If performed under basic conditions, acidify with an acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract it with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-biphenylacetic acid.
Mandatory Visualization
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Alkylation of 2-Biphenylacetonitrile
This guide provides troubleshooting advice and frequently asked questions for the alkylation of 2-biphenylacetonitrile, a key reaction in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes?
Low yields in the alkylation of this compound can stem from several factors. Incomplete deprotonation of the starting material is a common issue. The choice of base and solvent is critical; for sterically hindered substrates like this compound, a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is often necessary to ensure complete formation of the nucleophilic enolate. Another potential cause is the reactivity of the alkylating agent. Less reactive alkylating agents, such as alkyl chlorides, may require harsher reaction conditions or the addition of a catalyst, like sodium iodide, to facilitate the reaction. Furthermore, moisture in the reaction can quench the enolate and hydrolyze the nitrile group, leading to lower yields of the desired product.
Q2: I am observing a significant amount of dialkylated product. How can I improve the selectivity for monoalkylation?
The formation of a dialkylated byproduct is a common challenge, particularly with less sterically demanding alkylating agents. To favor monoalkylation, several strategies can be employed. Using a stoichiometric amount of the base (typically 1.0 to 1.1 equivalents) relative to the this compound can limit the deprotonation of the monoalkylated product. Running the reaction at a lower temperature can also enhance selectivity. Additionally, employing a bulkier base or a phase-transfer catalyst (PTC) in a biphasic system can sterically hinder the approach of the second alkylating agent to the monoalkylated intermediate. The choice of solvent can also play a role; solvents that promote a tighter ion pair between the enolate and the counter-ion may reduce the rate of the second alkylation.
Q3: My reaction is not going to completion, even after extended reaction times. What should I do?
An incomplete reaction can be due to an insufficiently strong base, a poorly reactive alkylating agent, or suboptimal reaction temperature. If using a weaker base like an alkoxide, switching to a stronger base such as NaH may be necessary. For unreactive alkyl halides (e.g., alkyl chlorides), consider converting them in situ to the more reactive iodide by adding a catalytic amount of sodium iodide or potassium iodide. Increasing the reaction temperature can also drive the reaction to completion, but this must be balanced against the risk of side reactions and decomposition. Monitoring the reaction by TLC or GC-MS can help determine if the reaction has stalled or is proceeding slowly.
Q4: I am having difficulty purifying my product from the reaction mixture. What are some common impurities and how can they be removed?
Common impurities include unreacted starting materials, the dialkylated product, and byproducts from side reactions. If a strong base like NaH is used, quenching the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride) is crucial to neutralize any remaining base. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the monoalkylated product from both the more polar starting material and the less polar dialkylated product. Recrystallization can also be an effective purification method if the product is a solid.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete deprotonation. | - Use a stronger base (e.g., NaH, LDA).- Ensure anhydrous reaction conditions. |
| 2. Low reactivity of alkylating agent. | - Use a more reactive alkyl halide (I > Br > Cl).- Add a catalytic amount of NaI or KI. | |
| 3. Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for side products. | |
| Formation of Dialkylated Product | 1. Excess base or alkylating agent. | - Use stoichiometric amounts of the base (1.0-1.1 eq.).- Use a slight excess of the nitrile starting material. |
| 2. High reaction temperature. | - Perform the reaction at a lower temperature. | |
| 3. Reaction kinetics favor dialkylation. | - Consider using a phase-transfer catalyst to enhance monoalkylation selectivity. | |
| Presence of Side Products (e.g., hydrolyzed nitrile) | 1. Presence of water in the reaction. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Workup procedure. | - Quench the reaction at low temperature.- Minimize contact time with aqueous acidic or basic solutions during workup. | |
| Inconsistent Results | 1. Variability in reagent quality. | - Use freshly distilled solvents and high-purity reagents. |
| 2. Inconsistent reaction setup. | - Ensure consistent stirring speed and temperature control. |
Quantitative Data on Arylacetonitrile Alkylation
While specific quantitative data for the alkylation of this compound is limited in the literature, the following table summarizes yields for the alkylation of structurally related arylacetonitriles under various conditions. This data can provide a useful reference for optimizing your reaction.
| Arylacetonitrile | Alkylating Agent | Base (eq.) | Solvent | Catalyst | Temp (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Citation |
| Phenylacetonitrile | Ethyl Bromide | 50% aq. NaOH | Toluene | TBAB | 25 | 2 | 85 | 5 | |
| Phenylacetonitrile | Benzyl Alcohol | KOtBu (0.8) | Toluene | None | 120 | 3 | 92 | - | [1] |
| Diphenylacetonitrile | Bromoacetone | NaH (1.2) | DMF | None | 50 | 4 | 71 | - | |
| 4-Chlorophenylacetonitrile | Benzyl Alcohol | KOtBu (0.8) | Toluene | None | 120 | 5 | 85 | - | [1] |
Experimental Protocols
Protocol 1: Alkylation using Sodium Hydride
This protocol is a general procedure that can be adapted for the alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Slowly add the alkyl halide (1.05 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
This protocol offers a milder alternative to the use of strong, moisture-sensitive bases.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
50% aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.2 eq), and TBAB (0.05-0.1 eq) in toluene.
-
With vigorous stirring, add 50% aqueous NaOH (5.0 eq).
-
Heat the mixture to 40-50 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism for this compound alkylation.
Caption: General experimental workflow for alkylation.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 2-Biphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Biphenylacetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in this compound often originate from the synthetic route used. A frequent method for its synthesis is the Friedel-Crafts reaction of biphenyl with chloroacetonitrile. Potential impurities from this process can include:
-
Unreacted Starting Materials: Biphenyl and chloroacetonitrile.
-
Isomeric Byproducts: 4-Biphenylacetonitrile and other polysubstituted biphenylacetonitrile isomers.
-
Solvent Residues: Residual solvents from the reaction and workup steps (e.g., benzene, toluene, dichloromethane).[1][2][3]
-
Side-Reaction Products: Products from polymerization or other side reactions of the starting materials and intermediates.
Q2: What are the recommended methods for purifying this compound?
The primary methods for purifying this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid sample.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids with high boiling points.
-
Column Chromatography: A versatile technique for separating the desired product from a complex mixture of impurities.[4]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for identifying and quantifying non-volatile impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents.
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to monitor the progress of a purification process.
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization.
-
Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves.
-
If oiling persists, consider using a different solvent with a lower boiling point or a two-solvent system. In a two-solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity appears. Reheat to get a clear solution and then cool slowly.[5][6]
-
Problem: Poor crystal yield.
-
Cause: Using too much solvent, cooling the solution too quickly, or incomplete precipitation.
-
Solution:
-
If too much solvent was added, evaporate some of it to concentrate the solution.
-
Ensure slow cooling to allow for maximum crystal formation. After reaching room temperature, cool the flask in an ice bath.[7]
-
If crystallization does not start, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Vacuum Distillation
Problem: Bumping or unstable boiling.
-
Cause: Uneven heating or lack of nucleation sites.
-
Solution:
-
Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Ensure the distillation flask is not more than two-thirds full.
-
Apply vacuum gradually to prevent rapid boiling.
-
A Claisen adapter can help prevent bumped material from contaminating the distillate.[8]
-
Problem: Product solidifies in the condenser.
-
Cause: The melting point of this compound (around 46-48°C) is close to the temperature of the cooling water.
-
Solution:
-
Use room temperature water for the condenser or run the condenser without cooling water if the distillation temperature is sufficiently high to allow for air cooling.
-
Gently warm the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask.
-
Column Chromatography
Problem: Poor separation of impurities.
-
Cause: Incorrect choice of eluent system or improper column packing.
-
Solution:
Problem: Tailing of the product band.
-
Cause: The compound is too soluble in the stationary phase or is interacting strongly with it.
-
Solution:
-
Increase the polarity of the eluent system gradually.
-
Ensure the sample is loaded onto the column in a minimal amount of solvent.
-
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of this compound. Please note that specific results may vary based on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Key Parameters | Typical Purity Achieved | Estimated Yield |
| Recrystallization | Solvent: Isopropanol, Ethanol, or a Hexane/Ethyl Acetate mixture.[9][10] | >99% | 70-90% |
| Vacuum Distillation | Pressure: 1-5 mmHgBoiling Point: ~140-150 °C at 2 mmHg | >98% | 60-80% |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient | >99.5% | 50-75% |
Experimental Protocols
Recrystallization from Isopropanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot isopropanol in an Erlenmeyer flask by gently heating on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping.[8] Ensure all glass joints are properly sealed with vacuum grease.
-
Heating: Heat the distillation flask containing the crude this compound using a heating mantle with a magnetic stirrer.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. tga.gov.au [tga.gov.au]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mt.com [mt.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Reactions for 2-Biphenylacetonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-biphenylacetonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two most common and effective catalytic routes for the synthesis of this compound are:
-
Phase-Transfer Catalysis (PTC) Cyanation: This method typically involves the reaction of a 2-halobiphenyl (e.g., 2-bromobiphenyl) or a related benzylic halide with a cyanide salt (e.g., sodium cyanide) in a biphasic system. A phase-transfer catalyst is essential to transport the cyanide anion from the aqueous phase to the organic phase for the reaction to proceed efficiently.[1][2] This approach avoids the need for harsh anhydrous or polar aprotic solvents, making it a practical and often more environmentally friendly option.[1]
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This route involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of an aryl halide with 2-(cyanomethyl)phenylboronic acid or a related derivative. This method is particularly useful for constructing the biphenyl backbone.
Q2: I am experiencing a low yield in my phase-transfer catalyzed cyanation of a 2-substituted biphenyl. What are the potential causes and solutions?
A2: Low yields in PTC reactions for this compound synthesis can arise from several factors. Here is a systematic guide to troubleshooting this issue:
-
Catalyst Selection and Purity: The choice and purity of the phase-transfer catalyst are critical. Quaternary ammonium salts are commonly used.[1][3] Impurities in the catalyst can lead to decreased reaction yield and selectivity, catalyst poisoning, or the formation of unwanted byproducts.[3]
-
Solution: Ensure you are using a high-purity catalyst from a reputable source. Consider screening different catalysts to find the optimal one for your specific substrate.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the rate and yield. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.
-
Solution: Optimize the reaction temperature. For many PTC cyanations, a moderately elevated temperature (e.g., 60-80°C) is effective.[3]
-
-
Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the cyanide anion by the catalyst.
-
Solution: Ensure your stirring is vigorous enough to create a fine emulsion.
-
-
Solvent Choice: The organic solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.
-
Solution: Toluene and chlorobenzene are often used in these types of reactions.[2] It may be beneficial to screen a few different organic solvents.
-
-
-
Reagent Stoichiometry and Purity:
-
Cyanide Source: Ensure the cyanide salt is of high purity and is used in a slight excess (e.g., 1.2-1.5 equivalents).
-
Base: In some variations of PTC, a base like sodium hydroxide is used. The concentration of the base can affect the reaction rate.[2]
-
Solution: Use a freshly opened container of the cyanide salt and ensure the stoichiometry is correct. If a base is used, optimize its concentration.
-
-
-
Byproduct Formation: A common side reaction is the formation of hydrolysis products of the nitrile, especially if the reaction is run for too long or at too high a temperature in the presence of a strong base.
-
Solution: Monitor the reaction progress using TLC or GC to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.
-
Q3: My Suzuki-Miyaura coupling reaction to form the biphenyl backbone is not proceeding to completion. What should I investigate?
A3: Incomplete Suzuki-Miyaura coupling reactions are a common issue. Here are key areas to troubleshoot:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial.
-
Solution: Consider using a more active pre-catalyst or screening different phosphine ligands. Buchwald and Fu have developed highly active catalysts for Suzuki couplings. Ensure the catalyst and ligand are handled under an inert atmosphere if they are air-sensitive.
-
-
Base and Solvent: The base and solvent system is critical for the efficiency of the transmetalation step in the catalytic cycle.
-
Solution: The choice of base is often substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system is often a mixture of an organic solvent (e.g., toluene, dioxane) and water. Experiment with different base and solvent combinations.
-
-
Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition (protodeboronation), especially under harsh basic conditions or at elevated temperatures.
-
Solution: Use high-quality boronic acid or a more stable boronic ester derivative (e.g., a pinacol ester). Ensure the reaction is run under an inert atmosphere to minimize oxidative degradation.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Optimize the reaction temperature. Typical temperatures for Suzuki couplings range from 80-110°C.
-
Q4: How can I purify the final this compound product?
A4: Purification of this compound can typically be achieved through the following methods:
-
Extraction and Washing: After the reaction, a standard workup involving extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) and washing with water and brine is necessary to remove inorganic salts and water-soluble impurities.[4]
-
Distillation: Vacuum distillation is an effective method for purifying the crude product, especially on a larger scale.[5]
-
Recrystallization: For obtaining a highly pure solid product, recrystallization from a suitable solvent (e.g., isopropyl alcohol) is recommended.[6]
-
Column Chromatography: If distillation or recrystallization does not provide the desired purity, flash column chromatography on silica gel can be employed.
Catalyst Performance Data
The selection of an appropriate catalyst is crucial for optimizing the yield and purity of this compound. The following tables summarize quantitative data for different catalytic systems.
Table 1: Phase-Transfer Catalysts for Cyanation Reactions
| Catalyst | Substrate | Cyanide Source | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Benzyltriethylammonium Chloride (BTEAC) | Phenylacetonitrile & 1-chloro-4-nitrobenzene | NaOH/Water | Chlorobenzene | 65 | 91 | [2] |
| Benzyltriethylammonium Chloride (BTEAC) | Benzyl Chloride | NaOH/Water | - | 28-35 | 78-84 | [7] |
| Benzyltrimethylammonium Chloride (BTMAC) | Benzyl Chloride | NaCN/Water | Toluene | 80 | High | [3] |
| Aliquat 336® | Benzyl Chloride derivatives | NaCN | Isobutylbenzene | - | High | [8] |
Table 2: Palladium Catalysts for Suzuki-Miyaura Coupling
| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | L1¹ | K₂CO₃ | Dioxane/Water | - | High | [9] |
| PdCu@Ti₃C₂ | - | K₂CO₃ | Water | - | High | [10] |
| Cu(II) Salen complex@KCC-1 | - | K₂CO₃ | DMF | 110 | Good to Excellent | [11] |
¹L1 is a specific phosphinobiphenyl amidosulfonate ligand.
Experimental Protocols
Protocol 1: Synthesis of 2-Alkylphenylacetonitrile via Phase-Transfer Catalysis (Adapted from CN103342662B)
This protocol is for the synthesis of 2-alkylphenylacetonitriles and can be adapted for this compound.
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add a 50% aqueous solution of sodium hydroxide, benzyl cyanide (or a suitable biphenyl precursor), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.022 mol).[5]
-
Addition of Alkylating/Arylating Agent: Begin stirring and add the alkyl or aryl halide (e.g., 2-bromobiphenyl) dropwise over 1.5 hours, maintaining the reaction temperature between 28-35°C.[5]
-
Reaction: After the addition is complete, continue stirring for 2 hours at the same temperature, then increase the temperature to 40°C for an additional 30 minutes.[5]
-
Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent such as benzene or toluene. Separate the organic layer.[5]
-
Purification: Wash the organic layer successively with water, dilute hydrochloric acid, and again with water. Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation, and purify the residue by vacuum distillation to obtain the final product.[5]
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Yield in PTC Cyanation
Caption: Troubleshooting workflow for low yield in PTC reactions.
Catalytic Cycle for Phase-Transfer Catalyzed Cyanation
Caption: Catalytic cycle of a phase-transfer catalyzed cyanation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Technical Support Center: Solvent Effects on the Reactivity of 2-Biphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Biphenylacetonitrile. The following sections address common issues encountered during experiments, with a focus on the critical role of solvents in directing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of this compound in substitution reactions?
A1: Solvent polarity is a critical factor in nucleophilic substitution reactions involving this compound. The effect of the solvent depends on the reaction mechanism (SN1 or SN2).
-
For SN2 reactions , which are common for benzylic systems like this compound, polar aprotic solvents are generally preferred. These solvents can dissolve the necessary ionic reagents but do not strongly solvate the nucleophile. This lack of solvation leaves the nucleophile more "naked" and reactive, leading to a faster reaction rate. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[1][2][3]
-
For SN1 reactions , which would proceed through a carbocation intermediate, polar protic solvents are favored. These solvents can stabilize the carbocation intermediate and the leaving group through hydrogen bonding, thus accelerating the reaction.
Q2: Which solvents are recommended for the deprotonation and subsequent alkylation of this compound?
A2: The deprotonation of the benzylic proton of this compound creates a carbanion that can then act as a nucleophile in alkylation reactions. For this type of reaction, polar aprotic solvents are highly recommended. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are effective choices. These solvents can effectively solvate the counter-ion of the base (e.g., Na⁺, K⁺) while leaving the carbanion relatively unsolvated and therefore more reactive.
For instance, in the alkylation of the related compound diphenylacetonitrile, DMF was successfully used as the solvent for deprotonation with sodium hydride or potassium tert-butoxide, followed by reaction with haloacetones.
Q3: Can the choice of solvent influence the yield and formation of byproducts in reactions with this compound?
A3: Absolutely. The solvent can significantly impact reaction yield and selectivity. For example, in the alkylation of diphenylacetonitrile in DMF, the choice of the alkylating agent (chloro-, bromo-, or iodoacetone) in combination with the solvent system affected the yield of the desired product and led to the formation of a cyclization byproduct when acetone was used as a co-solvent. The use of protic solvents in reactions involving strong bases and this compound can lead to undesired side reactions, such as solvolysis or reaction of the base with the solvent itself.
Q4: How does the water content in a solvent mixture affect the hydrolysis of the nitrile group in this compound?
A4: For the hydrolysis of the nitrile group to a carboxylic acid or an amide, water is a necessary reagent. The reaction is often carried out in aqueous-organic solvent mixtures to ensure the solubility of the organic substrate. The rate of hydrolysis can be influenced by the composition of the solvent mixture. Generally, in alkaline hydrolysis of similar compounds, the reaction rate can be affected by both the dielectric constant of the medium and specific solvent-solute interactions. In some cases, an increase in the organic co-solvent percentage can lead to a decrease in the hydrolysis rate due to the reduced activity of the hydroxide ion. The specific effect will depend on the organic co-solvent used (e.g., ethanol, dioxane, DMF).
Troubleshooting Guides
Problem 1: Low yield in an SN2 reaction with this compound.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Solvent Choice | If using a polar protic solvent (e.g., ethanol, methanol, water), the nucleophile may be overly solvated, reducing its reactivity. Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN), DMF, or DMSO to enhance the nucleophilicity of your reagent.[1][2][3] |
| Poor Solubility of Reagents | The reactants may not be sufficiently dissolved in the chosen solvent, leading to a slow or incomplete reaction. Solution: Ensure all reactants are soluble in the chosen solvent. If necessary, consider a co-solvent system, but be mindful of its potential impact on reactivity. |
| Presence of Water | Trace amounts of water in a reaction intended to be anhydrous can react with strong bases or organometallic reagents. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Problem 2: Slow or incomplete deprotonation of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Solvent | The chosen solvent may not be suitable for the base used. For example, using a protic solvent with a strong base like sodium hydride will lead to the deprotonation of the solvent rather than the substrate. Solution: Use a polar aprotic solvent like DMF or THF for deprotonation reactions with strong bases. |
| Base Incompatibility | The strength of the base may be insufficient to fully deprotonate the this compound in the chosen solvent. Solution: Consider using a stronger base or a solvent that enhances the basicity of the chosen base. |
Problem 3: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Solvent Participation in the Reaction | Some solvents can react under certain conditions. For example, DMF can be a source of dimethylamine under basic conditions. Solution: Review the stability of your solvent under the reaction conditions. If necessary, choose a more inert solvent. |
| Temperature Effects | Higher reaction temperatures can sometimes promote side reactions. Solution: Attempt the reaction at a lower temperature. This may require a longer reaction time but can improve selectivity. |
| Co-solvent Effects | As seen in the alkylation of diphenylacetonitrile, a co-solvent can sometimes lead to unexpected cyclization or addition products. Solution: If using a co-solvent, run a control experiment without it to determine its effect on the reaction outcome. |
Experimental Protocols
General Protocol for Alkylation of a Benzylic Nitrile (Adapted from Diphenylacetonitrile Alkylation)
This protocol is a general guideline and should be optimized for this compound.
-
Deprotonation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the benzylic nitrile (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).
-
-
Alkylation:
-
Slowly add the alkylating agent (1.0-1.2 eq) via the dropping funnel to the cooled solution of the carbanion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Data Presentation
Currently, there is a lack of specific quantitative data in the search results comparing the reactivity of this compound in a range of solvents. Researchers are encouraged to perform their own solvent screening studies to determine the optimal conditions for their specific reaction. A suggested screening table is provided below.
Table 1: Example Solvent Screening for the Alkylation of this compound
| Entry | Solvent | Solvent Type | Dielectric Constant (approx.) | Yield (%) | Byproducts Observed |
| 1 | DMF | Polar Aprotic | 37 | [Experimental Data] | [Experimental Data] |
| 2 | DMSO | Polar Aprotic | 47 | [Experimental Data] | [Experimental Data] |
| 3 | Acetonitrile | Polar Aprotic | 37 | [Experimental Data] | [Experimental Data] |
| 4 | THF | Polar Aprotic | 7.6 | [Experimental Data] | [Experimental Data] |
| 5 | Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Experimental Data] |
| 6 | Toluene | Nonpolar | 2.4 | [Experimental Data] | [Experimental Data] |
Visualizations
Caption: Influence of solvent type on SN2 reaction rates.
Caption: Workflow for the deprotonation and alkylation of this compound.
References
Technical Support Center: Synthesis of 2-Biphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale synthesis and scale-up of 2-Biphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: The primary synthetic routes for this compound include:
-
Suzuki-Miyaura Coupling: This is a widely used method that involves the palladium-catalyzed cross-coupling of a 2-halophenylacetonitrile (e.g., 2-bromophenylacetonitrile) with phenylboronic acid.
-
Cyanation of a 2-Biphenyl Halide: This method involves the introduction of a nitrile group onto a 2-halobiphenyl (e.g., 2-chlorobiphenyl or 2-bromobiphenyl) using a cyanide source, often with a transition metal catalyst.
-
Alkylation of Biphenyl: This involves the direct alkylation of biphenyl with a haloacetonitrile, though this can sometimes lead to issues with regioselectivity.
Q2: My Suzuki-Miyaura coupling reaction for this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?
A2: Low yields in Suzuki-Miyaura coupling are a common issue. Key factors to investigate include:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich ligands often improve catalytic activity.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base should be optimized for your specific substrate and solvent system.
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or catalyst decomposition. The ideal temperature should be determined experimentally.
-
Purity of Boronic Acid: Impurities in the phenylboronic acid can interfere with the catalytic cycle. Ensure high-purity reagents are used.
Q3: I am observing significant homocoupling of my phenylboronic acid in the Suzuki-Miyaura reaction. How can I minimize this side reaction?
A3: Homocoupling is a frequent side reaction where two molecules of the boronic acid couple with each other. To minimize this:
-
Control of Reaction Conditions: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby disfavoring homocoupling.
Q4: What are the challenges associated with scaling up the cyanation of 2-chlorobiphenyl?
A4: Scaling up cyanation reactions presents several challenges:
-
Toxicity of Cyanide Reagents: Cyanide salts are highly toxic. Strict safety protocols must be in place, including working in a well-ventilated fume hood and having an appropriate quenching agent (e.g., bleach solution) readily available.
-
Exothermic Reaction: Cyanation reactions can be exothermic. When scaling up, it is crucial to have adequate temperature control to prevent runaway reactions. This may involve using a jacketed reactor and controlling the rate of addition of reagents.
-
Heterogeneous Mixtures: If using a solid cyanide salt, efficient stirring is critical to ensure good mixing and reaction rates.
-
Work-up and Waste Disposal: The work-up procedure must be carefully designed to safely handle and neutralize any residual cyanide. All waste must be disposed of according to institutional and environmental regulations.
Q5: How can I effectively purify crude this compound?
A5: Purification of this compound can typically be achieved through:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropyl alcohol or ethanol/water mixtures can be good starting points for solvent screening.[1]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup. | Monitor the reaction by TLC or LC-MS to ensure completion. Optimize reaction parameters (temperature, catalyst, base). Perform careful extractions during workup to minimize product loss. |
| Impure Product | Presence of starting materials, byproducts, or catalyst residues. | Purify the crude product by recrystallization or column chromatography. Ensure complete reaction to consume starting materials. |
| Dark Reaction Mixture | Decomposition of reagents or catalyst. | Ensure the reaction is run under an inert atmosphere. Check the purity of reagents and solvents. Avoid excessive heating. |
| Difficulty in Product Isolation | Product is an oil or does not crystallize easily. | If the product is an oil, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling of 2-Bromophenylacetonitrile
Materials:
-
2-Bromophenylacetonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction flask, add 2-bromophenylacetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Method 2: Cyanation of 2-Chlorobiphenyl
Materials:
-
2-Chlorobiphenyl
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)
-
Solvent (e.g., DMF or DMAc)
Procedure:
-
In a glovebox, charge a reaction vessel with 2-chlorobiphenyl (1.0 mmol), zinc cyanide (0.6 mmol), and the palladium catalyst system.
-
Add the anhydrous solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to the optimized temperature (typically 120-150 °C).
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
After cooling, carefully quench the reaction mixture with an appropriate aqueous solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of biphenylacetonitrile derivatives under different conditions. Note that direct data for this compound may be limited, and data from analogous reactions are included for comparison. Optimization is crucial when applying these conditions to a new substrate.
| Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile, Benzyl alcohol | Sodium alkoxide | - | - | - | ~90 | [2] |
| Phenylacetonitrile, Benzyl chloride | Hexamethyldisilazane sodium, Palladium catalyst | Toluene | 90 | 6 | 91 | [3] |
| Acetonitrile, Bromotoluene | P(i-BuNCH₂CH₂)₃N, Hexamethyldisilazane sodium | Toluene | 100 | 16 | 81 | [3] |
| 2-alkylbenzyl cyanide synthesis | Sodium ethoxide | Ethanol | 70-75 | 3 | 97.5 | [4] |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Troubleshooting Logic: Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Substituted Phenylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diphenylacetonitrile, a close structural analog of 2-biphenylacetonitrile, and other substituted phenylacetonitriles. The objective is to offer a clear, data-driven comparison to aid in the structural elucidation and purity assessment of these compounds.
¹H and ¹³C NMR Spectral Data of Diphenylacetonitrile
The following tables summarize the proton and carbon-13 NMR spectral data for diphenylacetonitrile.
Table 1: ¹H NMR Spectral Data of Diphenylacetonitrile in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.30 | m | 10H | Ar-H |
| 5.15 | s | 1H | CH (CN)Ph₂ |
Table 2: ¹³C NMR Spectral Data of Diphenylacetonitrile in CDCl₃ [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 137.5 | Ar-C (quaternary) |
| 129.2 | Ar-C H |
| 128.5 | Ar-C H |
| 127.8 | Ar-C H |
| 118.5 | C N |
| 42.5 | C H(CN)Ph₂ |
Comparative NMR Data of Substituted Phenylacetonitriles
To provide context, the following table compares the key NMR signals of diphenylacetonitrile with those of other substituted phenylacetonitriles. These comparisons are crucial for understanding the electronic effects of different substituents on the chemical environment of the protons and carbons.
Table 3: Comparison of Key ¹H and ¹³C NMR Chemical Shifts for Substituted Phenylacetonitriles in CDCl₃
| Compound | Substituent | ¹H Shift (CH₂CN) ppm | ¹³C Shift (CH₂CN) ppm | ¹³C Shift (CN) ppm |
| Phenylacetonitrile | -H | 3.73 | 23.5 | 117.8 |
| 2-Nitrophenylacetonitrile | 2-NO₂ | 4.15 | 24.1 | 115.3 |
| 2-Methoxyphenylacetonitrile | 2-OCH₃ | 3.68 | 18.2 | 118.2 |
| Diphenylacetonitrile | -Ph | 5.15 (CH) | 42.5 (CH) | 118.5 |
Note: Data for Phenylacetonitrile, 2-Nitrophenylacetonitrile, and 2-Methoxyphenylacetonitrile are typical values and may vary slightly based on experimental conditions.[3][4]
Experimental Protocols
A detailed methodology for acquiring high-quality NMR spectra is essential for accurate structural analysis.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified analyte (e.g., diphenylacetonitrile).
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[5]
-
Standard acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
A total of 16 to 32 scans are typically co-added to achieve an adequate signal-to-noise ratio.
-
The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz or 125 MHz, respectively.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are commonly used.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.[6]
-
The FID is processed with an exponential line broadening of 1.0 Hz.
-
-
Data Processing and Referencing:
Structural Relationship to NMR Signals
The following diagram illustrates the correlation between the chemical structure of diphenylacetonitrile and its characteristic NMR signals.
Caption: Correlation of diphenylacetonitrile's structure with its NMR signals.
References
- 1. Diphenylacetonitrile(86-29-3) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Nitrophenylacetonitrile(610-66-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. careerendeavour.com [careerendeavour.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. repositorio.uam.es [repositorio.uam.es]
A Comparative Analysis of the Nitrile Stretch in 2-Biphenylacetonitrile via FT-IR Spectroscopy
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-biphenylacetonitrile, with a specific focus on the characteristic nitrile (-C≡N) stretching vibration. The data herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. By comparing the spectral features of this compound with related nitrile-containing compounds, this document aims to provide a clear understanding of the factors influencing the nitrile stretching frequency.
Introduction to Nitrile Group Vibration
The nitrile functional group (-C≡N) exhibits a characteristic stretching vibration in the infrared spectrum that is a strong and sharp absorption band. This distinct peak is located in a region of the spectrum, typically between 2260 and 2220 cm⁻¹, where there is often minimal interference from other functional group absorptions.[1] The precise wavenumber of the nitrile stretch is sensitive to the electronic environment of the molecule. Factors such as conjugation, substituent effects, and the presence of nearby polar groups can influence the position and intensity of this absorption band.[1][2] For instance, aromatic nitriles generally display their C≡N stretching bands at slightly lower wavenumbers in comparison to aliphatic nitriles.[1]
Comparative FT-IR Data
| Compound Name | Structure | Nitrile Stretch (νC≡N) / cm⁻¹ | Notes |
| This compound | Estimated: ~2245 - 2255 | The biphenyl group is electron-withdrawing, which is expected to slightly increase the frequency compared to benzyl cyanide. | |
| Benzyl Cyanide (Phenylacetonitrile) | 2251 | A common reference for a nitrile group attached to a methylene adjacent to a phenyl ring. | |
| Benzonitrile | 2229 | The nitrile group is directly conjugated with the phenyl ring, lowering the frequency. | |
| Acetonitrile | 2254 | A simple aliphatic nitrile for baseline comparison. | |
| (2-Nitrophenyl)acetonitrile | 2250 | The electron-withdrawing nitro group influences the electronic environment. |
Data compiled from various spectroscopic databases and literature sources.
Analysis: The nitrile stretch in benzyl cyanide (phenylacetonitrile) is observed at 2251 cm⁻¹. In this compound, the additional phenyl group is expected to have a mild electron-withdrawing inductive effect, which would likely shift the nitrile stretching frequency to a slightly higher wavenumber. Therefore, the predicted range for the C≡N stretch in this compound is approximately 2245 - 2255 cm⁻¹. This is in contrast to benzonitrile, where the nitrile group is directly conjugated with the aromatic ring, resulting in a lower stretching frequency of 2229 cm⁻¹.
Experimental Protocol for FT-IR Analysis
The following is a generalized protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire the mid-infrared spectrum of this compound to identify the nitrile stretching frequency.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound (solid sample)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The spectrometer software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum using the spectrometer software. This may include baseline correction and peak picking.
-
Identify and label the characteristic absorption bands, paying close attention to the 2200-2300 cm⁻¹ region to locate the nitrile stretch.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol).
-
Workflow and Data Interpretation
The following diagram illustrates the workflow for FT-IR analysis and the logical steps involved in interpreting the resulting spectrum.
This guide provides a foundational understanding of the FT-IR spectral features of this compound, particularly its nitrile stretching frequency. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of this and similar compounds.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Biphenylacetonitrile and Alternative Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-biphenylacetonitrile, a key intermediate in various synthetic pathways. Furthermore, it offers a comparative overview of alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), equipping researchers with the necessary information to select the most suitable method for their analytical needs.
Mass Spectrometry Fragmentation Analysis of this compound
Predicted Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a series of characteristic fragments. The molecular ion (M+) peak, corresponding to the intact molecule, will be observed. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of the nitrile group, cleavage of the biphenyl moiety, and rearrangements.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 193 | [C₁₄H₁₁N]⁺ | Molecular Ion (M⁺) |
| 167 | [C₁₃H₁₁]⁺ | Loss of CN radical |
| 166 | [C₁₃H₁₀]⁺ | Loss of HCN |
| 165 | [C₁₃H₉]⁺ | Loss of H₂CN radical |
| 152 | [C₁₂H₈]⁺ | Loss of C₂H₃N (acetonitrile) from a rearranged molecular ion |
| 115 | [C₉H₇]⁺ | Cleavage of the biphenyl group |
| 76 | [C₆H₄]⁺ | Benzene radical cation from biphenyl fragmentation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mg/mL.
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While MS provides detailed structural information, other analytical techniques like HPLC and GC are valuable for quantification and purity assessment.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of ions based on mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. |
| Information Provided | Structural elucidation, molecular weight determination. | Quantification, purity assessment, separation of non-volatile compounds. | Quantification, purity assessment, separation of volatile compounds. |
| Sample Requirements | Requires sample to be ionizable. | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable. |
| Sensitivity | High (picogram to femtogram range). | Moderate to high (nanogram to picogram range). | High (picogram to femtogram range). |
| Typical Analysis Time | Minutes per sample. | 15-30 minutes per sample. | 20-40 minutes per sample. |
Experimental Protocols for Alternative Methods
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.
Gas Chromatography (GC) with Flame Ionization Detector (FID)
-
Instrumentation: A gas chromatograph with an FID.
-
Column: A nonpolar capillary column, such as a DB-1 or HP-1 (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a volatile solvent like acetone or ethyl acetate to a concentration of about 1 mg/mL.
Logical Workflow for Compound Analysis
A Comparative Guide to the Synthesis of Biphenylacetic Acid: Exploring Alternatives to the 2-Biphenylacetonitrile Route
For researchers, scientists, and professionals in drug development, the efficient synthesis of biphenylacetic acid, a key structural motif in many pharmaceuticals, is of paramount importance. While the hydrolysis of 2-biphenylacetonitrile is a common route, several alternative methods offer distinct advantages in terms of starting materials, reaction conditions, and overall efficiency. This guide provides an objective comparison of these synthetic strategies, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates three primary alternatives to the synthesis of biphenylacetic acid from this compound: the Willgerodt-Kindler reaction, Suzuki-Miyaura coupling, and a multi-step approach commencing with Friedel-Crafts acylation. Each method is assessed based on reaction yield, complexity, and the nature of the required starting materials. The traditional hydrolysis of this compound serves as a baseline for comparison.
Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Time (approx.) | Overall Yield | Key Advantages | Key Disadvantages |
| Hydrolysis of this compound | This compound | H₂SO₄, H₂O | 3 - 5 hours | ~80% | High-yielding final step. | Relies on the availability of the nitrile precursor. |
| Willgerodt-Kindler Reaction | 4-Acetylbiphenyl | Sulfur, Morpholine, NaOH | 12 - 16 hours | 70-80% | Utilizes a readily available ketone. | Longer reaction times and use of noxious reagents. |
| Suzuki-Miyaura Coupling | 4-Bromophenylacetic acid, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 18 - 24 hours | 60-90% | High functional group tolerance and generally high yields. | Requires a palladium catalyst and boronic acid, which can be costly. |
| Friedel-Crafts Acylation Route | Biphenyl, Acetyl chloride | AlCl₃, followed by reagents for Willgerodt-Kindler | Multi-step | 60-75% (overall) | Starts from a very simple and inexpensive aromatic hydrocarbon. | Multi-step process, potentially lowering overall yield. |
| Darzens Condensation Route | 4-Phenylbenzaldehyde, Ethyl chloroacetate | Base (e.g., NaOEt), followed by hydrolysis and decarboxylation | Multi-step | Variable | Builds complexity from simpler aldehydes. | Multi-step process with potentially lower overall yields and stereochemical considerations. |
Experimental Protocols
Baseline Synthesis: Hydrolysis of this compound
This method involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.
Procedure: A mixture of this compound, water, and sulfuric acid is refluxed for several hours.[1] Upon cooling, the crude biphenylacetic acid precipitates and is collected by filtration. The product is then purified by recrystallization.
Alternative Route 1: Willgerodt-Kindler Reaction of 4-Acetylbiphenyl
This reaction transforms an aryl alkyl ketone into a terminal carboxylic acid.
Procedure: 4-Acetylbiphenyl is refluxed with sulfur and morpholine to form a thiomorpholide intermediate.[2][3] This intermediate is then hydrolyzed in situ with a sodium hydroxide solution to yield biphenylacetic acid upon acidification.[4][5] A patent describes a specific protocol where 4-acetylbiphenyl is heated with morpholine and sulfur, followed by hydrolysis with NaOH and ethanol, yielding the product after acidification and recrystallization.[4]
Alternative Route 2: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the two phenyl rings.
Procedure: 4-Bromophenylacetic acid and phenylboronic acid are coupled in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate.[6] The reaction is typically carried out in a solvent mixture such as toluene, ethanol, and water under reflux.[6] After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.
Alternative Route 3: Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction
This two-step approach begins with the acylation of biphenyl.
Step 1: Friedel-Crafts Acylation of Biphenyl Biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, in an inert solvent like dichloromethane.[7][8] This reaction yields 4-acetylbiphenyl.[9]
Step 2: Willgerodt-Kindler Reaction The 4-acetylbiphenyl produced in the first step is then converted to biphenylacetic acid using the Willgerodt-Kindler reaction as described in Alternative Route 1.[4][5]
Alternative Route 4: Darzens Condensation
This route involves the formation of a glycidic ester, which is then converted to the desired acid.
Procedure: 4-Phenylbenzaldehyde is reacted with an α-haloester, such as ethyl chloroacetate, in the presence of a base like sodium ethoxide to form an α,β-epoxy ester (a glycidic ester).[10][11] This ester is then hydrolyzed to the corresponding glycidic acid, which upon decarboxylation, yields biphenylacetic acid.[10]
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final product in each synthetic route, the following workflow diagram is provided.
Caption: Synthetic pathways to biphenylacetic acid.
Biological Context: Mechanism of Action
Biphenylacetic acid is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the COX pathway, biphenylacetic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Caption: Inhibition of the COX pathway by biphenylacetic acid.
References
- 1. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
- 5. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. chem.winthrop.edu [chem.winthrop.edu]
- 9. benchchem.com [benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Crystallographic Analysis of Biphenyl Carbonitrile Derivatives for Researchers and Drug Development Professionals
An objective guide to the solid-state structures of biphenyl carbonitrile derivatives, offering insights into their molecular geometry and packing arrangements through X-ray crystallography.
This guide provides a comparative analysis of the X-ray crystallographic data for several biphenyl carbonitrile derivatives. While the primary focus was intended to be on 2-Biphenylacetonitrile derivatives, a scarcity of publicly available crystallographic data for this specific subclass has necessitated a broader scope. This report instead examines a selection of biphenyl derivatives featuring a nitrile group, providing valuable structural information for researchers in medicinal chemistry and materials science. Understanding the three-dimensional structure of these compounds is crucial for predicting their biological activity and designing novel therapeutic agents.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of biphenyl carbonitrile derivatives, providing a basis for comparing their solid-state conformations and crystal packing.
Table 1: Crystal Data and Structure Refinement for Biphenyl Carbonitrile Derivatives
| Parameter | [1,1'-biphenyl]-2,2'-dicarbonitrile[1] | 4-Heptyl-4'-cyanobiphenyl (7CB4)[2] | 4-Heptyl-3'-cyanobiphenyl (7CB3)[2] |
| Formula | C₁₄H₈N₂ | C₂₀H₂₃N | C₂₀H₂₃N |
| Molar Mass | 204.22 g/mol | 277.40 g/mol | 277.40 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/a | P2₁/a |
| a (Å) | 15.7839 (9) | 15.93 (2) | 12.35 (1) |
| b (Å) | 3.9451 (2) | 10.97 (1) | 16.27 (1) |
| c (Å) | 16.6079 (9) | 19.34 (2) | 8.86 (1) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.630 (3) | 104.5 (1) | 109.8 (1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1012.93 (9) | 3270 (6) | 1672 (2) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 173 | 295 | 295 |
| R-factor | 0.042 | - | - |
| wR(F²) | 0.116 | - | - |
Table 2: Selected Bond Lengths and Torsion Angles for Biphenyl Carbonitrile Derivatives
| Parameter | [1,1'-biphenyl]-2,2'-dicarbonitrile[1] | 4-Heptyl-4'-cyanobiphenyl (7CB4)[2] | 4-Heptyl-3'-cyanobiphenyl (7CB3)[2] |
| Inter-ring C-C bond (Å) | 1.492 (2) | ~1.48 - 1.49 | ~1.48 |
| C≡N bond (Å) | 1.143 (2) | ~1.14 | ~1.14 |
| Dihedral Angle (°) between phenyl rings | 46.16 (3) | 33.7 (9) / 36.1 (9) | 48.0 (5) |
Experimental Protocols
The determination of crystal structures for compounds such as the biphenyl carbonitrile derivatives detailed above follows a standardized workflow in X-ray crystallography.
Synthesis and Crystallization
The initial step involves the synthesis of the target compound, often through organic synthesis techniques like Suzuki coupling reactions.[1] Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for this is the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
X-ray Data Collection
A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is recorded by a detector, such as a CCD or pixel detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares techniques, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process optimizes the atomic positions, bond lengths, and bond angles to achieve the best possible fit with the observed diffraction pattern.
Visualizing the Workflow and Molecular Interactions
The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship in analyzing molecular structures.
References
A Spectroscopic Showdown: Unmasking the Isomers of Biphenylacetonitrile
A detailed spectroscopic comparison of 2-biphenylacetonitrile and its isomers, 3-biphenylacetonitrile and 4-biphenylacetonitrile, reveals key differences in their spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for their identification and characterization. This guide presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols.
The subtle shift in the position of the cyanomethyl group on the biphenyl scaffold significantly influences the electronic environment of the molecules, leading to distinct patterns in their respective spectra. These differences are crucial for unambiguous identification in complex reaction mixtures and for understanding the structure-activity relationships in medicinal chemistry.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-, 3-, and 4-biphenylacetonitrile, offering a clear and objective comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 7.55-7.30 | m | Aromatic-H |
| 3.85 | s | -CH₂CN | |
| 3-Biphenylacetonitrile | 7.65-7.35 | m | Aromatic-H |
| 3.78 | s | -CH₂CN | |
| 4-Biphenylacetonitrile | 7.62 (d, J=8.0 Hz) | d | 2H, Aromatic-H |
| 7.57 (d, J=8.0 Hz) | d | 2H, Aromatic-H | |
| 7.45 (t, J=7.6 Hz) | t | 2H, Aromatic-H | |
| 7.38 (t, J=7.4 Hz) | t | 1H, Aromatic-H | |
| 3.79 | s | 2H, -CH₂CN |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 141.2, 138.5, 130.0, 129.8, 129.0, 128.8, 128.1, 127.5 | Aromatic-C |
| 118.0 | -CN | |
| 23.5 | -CH₂CN | |
| 3-Biphenylacetonitrile | 141.5, 140.8, 129.5, 129.2, 128.0, 127.8, 127.5, 126.0 | Aromatic-C |
| 118.2 | -CN | |
| 23.6 | -CH₂CN | |
| 4-Biphenylacetonitrile | 141.0, 140.5, 130.0, 129.0, 127.8, 127.5 | Aromatic-C |
| 118.1 | -CN | |
| 23.7 | -CH₂CN |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2250 | -C≡N stretch |
| ~3060 | Aromatic C-H stretch | |
| ~1600, 1480 | Aromatic C=C stretch | |
| 3-Biphenylacetonitrile | ~2248 | -C≡N stretch |
| ~3055 | Aromatic C-H stretch | |
| ~1595, 1475 | Aromatic C=C stretch | |
| 4-Biphenylacetonitrile | ~2245 | -C≡N stretch |
| ~3050 | Aromatic C-H stretch | |
| ~1590, 1485 | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | m/z | Interpretation |
| This compound | 193 | [M]⁺ (Molecular Ion) |
| 165 | [M - HCN]⁺ | |
| 3-Biphenylacetonitrile | 193 | [M]⁺ (Molecular Ion) |
| 165 | [M - HCN]⁺ | |
| 4-Biphenylacetonitrile [1] | 193.09 | [M]⁺ (Molecular Ion)[1] |
| 165.08 | [M - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard.[2]
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR: A standard single-pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16 scans are accumulated with a 30-degree pulse width and a relaxation delay of 1.0 second.[2]
-
¹³C NMR: A proton-decoupled pulse sequence is utilized with a spectral width of around 240 ppm. A 30-degree pulse width with a 2.0-second relaxation delay is employed, and 1024 scans are generally accumulated.[2]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample is analyzed as a KBr pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.[2]
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Mass spectra are acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[2]
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum shows the relative abundance of each fragment.[2]
Structural Isomers and Their Relationship
The positional isomerism of the cyanomethyl group on the biphenyl ring system is the key differentiating feature among the three compounds. This structural difference directly impacts the symmetry and electronic distribution of the molecules, which is the underlying reason for the observed variations in their spectroscopic data.
Caption: Positional isomerism of the cyanomethyl group on the biphenyl core.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Biphenylacetonitrile
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-Biphenylacetonitrile (also known as Diphenylacetonitrile), ensuring a safe and compliant laboratory environment. Adherence to these protocols will mitigate risks associated with this compound, which is recognized as being toxic to aquatic life with long-lasting effects and potentially harmful to human health.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound may be harmful if swallowed and can cause skin and eye irritation.[2][3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[3][4] | To prevent eye irritation from splashes or dust.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., double nitrile or Viton recommended).[4] | To prevent skin contact and irritation.[3] |
| Respiratory Protection | A NIOSH-approved dust respirator, particularly when handling the solid form.[2] | To avoid inhalation of dust particles. |
| Body Protection | A lab coat or other suitable protective clothing.[2] | To protect skin and personal clothing from contamination. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] Under no circumstances should this chemical be allowed to enter drains or the environment.[1][2]
-
Waste Identification and Collection:
-
Collect any surplus or non-recyclable this compound in its original container or a designated, chemically compatible, and clearly labeled waste container.[2][5]
-
Ensure the container is properly sealed and in good condition to prevent leaks.[5]
-
Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines to prevent potentially hazardous reactions.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[7]
-
Wearing the appropriate PPE, sweep up the solid material, taking care to minimize dust generation.[2]
-
Absorb the spill with an inert material such as sand or earth and place it into a suitable, clean, dry, and closed container for disposal.[2][7]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.[4][5]
-
-
Disposal of Contaminated Materials:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[2]
-
Provide the Safety Data Sheet (SDS) for this compound to the waste disposal company.[2]
-
The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
